Product packaging for 4-Benzyloxy-3-methoxyphenylboronic acid(Cat. No.:CAS No. 243990-53-6)

4-Benzyloxy-3-methoxyphenylboronic acid

Cat. No.: B1278669
CAS No.: 243990-53-6
M. Wt: 258.08 g/mol
InChI Key: PBVVDNNISDIUSU-UHFFFAOYSA-N
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Description

4-Benzyloxy-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C14H15BO4 and its molecular weight is 258.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15BO4 B1278669 4-Benzyloxy-3-methoxyphenylboronic acid CAS No. 243990-53-6

Properties

IUPAC Name

(3-methoxy-4-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBVVDNNISDIUSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443487
Record name 4-Benzyloxy-3-methoxyphenylboronic acid
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Molecular Weight

258.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243990-53-6
Record name 4-Benzyloxy-3-methoxyphenylboronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Benzyloxy)-3-methoxybenzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 243990-53-6

This technical guide provides a comprehensive overview of 4-Benzyloxy-3-methoxyphenylboronic acid, a valuable building block for researchers, scientists, and drug development professionals. The document details its chemical and physical properties, provides a representative synthesis protocol, and explores its application in the renowned Suzuki-Miyaura cross-coupling reaction. Furthermore, it delves into the significance of the benzyloxy and boronic acid moieties in the context of medicinal chemistry and drug discovery.

Compound Data and Properties

This compound is a substituted phenylboronic acid that serves as a key intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 243990-53-6[1]
Molecular Formula C₁₄H₁₅BO₄[1]
Molecular Weight 258.08 g/mol [1]
Appearance Solid[1]
Melting Point 200 °C[2]
InChI 1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3[1]
InChI Key PBVVDNNISDIUSU-UHFFFAOYSA-N[1]
SMILES B(O)(O)c1cc(c(cc1)OCc2ccccc2)OC[1]

Synthesis of this compound

The synthesis of arylboronic acids, such as this compound, is a well-established process in organic chemistry. A common and effective method involves the reaction of an organometallic reagent, such as a Grignard or organolithium compound, with a trialkyl borate, followed by acidic hydrolysis. While the specific experimental details for the synthesis of this compound are reported in Synthetic Communications, 1999, vol. 29, №15, p. 2719-2730, a general and representative protocol based on analogous preparations is provided below.[2] This procedure starts from the corresponding aryl bromide.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example for the synthesis of arylboronic acids and may require optimization for specific substrates and scales.

Materials:

  • 4-(Benzyloxy)-3-methoxy-1-bromobenzene

  • Magnesium (Mg) turnings

  • Anhydrous Tetrahydrofuran (THF)

  • Trimethyl borate (B(OMe)₃)

  • Hydrochloric acid (HCl), 1N solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are placed. The system is flushed with dry nitrogen. A solution of 4-(benzyloxy)-3-methoxy-1-bromobenzene in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the Grignard reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.

  • Hydrolysis: The reaction is quenched by the slow addition of 1N HCl at 0 °C. The mixture is stirred vigorously for 1 hour.

  • Work-up and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound.

Synthesis_Workflow ArylBromide 4-(Benzyloxy)-3-methoxy-1-bromobenzene GrignardFormation Grignard Reaction (Mg, THF) ArylBromide->GrignardFormation GrignardReagent Aryl Grignard Reagent GrignardFormation->GrignardReagent Borylation Borylation (B(OMe)₃, THF, -78°C) GrignardReagent->Borylation BoronicEster Boronic Ester Intermediate Borylation->BoronicEster Hydrolysis Acidic Hydrolysis (HCl) BoronicEster->Hydrolysis Product This compound Hydrolysis->Product

Caption: General workflow for the synthesis of this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a powerful palladium-catalyzed method for the formation of carbon-carbon bonds.[3] This reaction is widely used in the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with an aryl halide (or triflate), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step typically requires a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition Pd0->OxidativeAddition PdII_Aryl Ar-Pd(II)-X(L₂) OxidativeAddition->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl Ar-Pd(II)-R(L₂) Transmetalation->PdII_Biaryl ReductiveElimination Reductive Elimination PdII_Biaryl->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-R ReductiveElimination->Product ArylHalide Ar-X ArylHalide->OxidativeAddition BoronicAcid R-B(OH)₂ + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for a Suzuki-Miyaura coupling reaction using an aryl boronic acid. This protocol should be optimized for specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF, often with water)

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 3-5 mol%), and the base (2.0-3.0 equivalents).

  • Degassing: The flask is evacuated and backfilled with an inert gas three times.

  • Solvent Addition: Degassed solvent(s) are added via syringe.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over an anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Role in Drug Discovery and Development

Both the boronic acid and the benzyloxy-methoxy-phenyl moieties of this compound are of significant interest in medicinal chemistry and drug development.

The Boronic Acid Pharmacophore

Boronic acids are considered "privileged" structures in drug discovery.[5] Their unique ability to form reversible covalent bonds with diols, including those found in the active sites of enzymes like serine proteases, makes them potent enzyme inhibitors.[6] The boron atom acts as a Lewis acid, interacting with nucleophilic residues in enzyme active sites. This property has been successfully exploited in the development of several FDA-approved drugs, most notably the proteasome inhibitor bortezomib, used in cancer therapy.[6][7]

The Benzyloxy Moiety in Medicinal Chemistry

The benzyloxy group is a common pharmacophore in drug design. Its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the benzyloxy group has been identified as a key feature in a new class of selective monoamine oxidase B (MAO-B) inhibitors, which are relevant for the treatment of neurodegenerative diseases. The benzyloxy moiety can engage in π-π stacking interactions within protein binding pockets, contributing to the overall binding affinity and efficacy of a drug candidate.

The combination of a boronic acid and a benzyloxy-substituted phenyl ring in this compound makes it a versatile tool for the synthesis of complex molecules with potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. Researchers can utilize this building block to construct novel compounds for screening and lead optimization in their drug discovery programs.

References

Technical Guide: 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Benzyloxy-3-methoxyphenylboronic acid, a key building block in modern organic synthesis. It is intended for professionals in research and drug development who utilize complex organic molecules.

Core Compound Properties

This compound is a solid organic compound valued for its role in forming carbon-carbon bonds, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its structure incorporates a benzyloxy and a methoxy group, which influence its reactivity and make it a versatile reagent in the synthesis of complex molecular architectures.

Data Presentation: Physicochemical Properties

All quantitative data for this compound are summarized in the table below for clear reference and comparison.

PropertyValueReference
Molecular Weight 258.08 g/mol [3][4]
Molecular Formula C₁₄H₁₅BO₄[3][4]
CAS Number 243990-53-6[3][5]
Physical Form Solid[4]
Melting Point 200 °C[3]
InChI Key PBVVDNNISDIUSU-UHFFFAOYSA-N[3][4]

Applications in Synthesis and Drug Discovery

Boronic acids are fundamental reagents in organic chemistry, and this compound is no exception. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction , a powerful method for creating biaryl compounds and other complex molecules.[1][6][7] This reaction's tolerance for a wide range of functional groups and its mild conditions make it highly valuable in the synthesis of:

  • Pharmaceuticals: As a versatile building block for creating compounds targeting specific biological pathways.[1]

  • Agrochemicals: For the development of new pesticides and herbicides.[2]

  • Advanced Materials: In the design of polymers and nanomaterials with unique optical or electronic properties.[1]

The ability to introduce the benzyloxy-methoxyphenyl moiety allows for fine-tuning the steric and electronic properties of a target molecule, which is a critical aspect of drug design and material science.

Experimental Protocols

The following section details a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a primary application for this compound. This protocol is based on established methodologies for similar boronic acids.[7][8][9]

Objective: To synthesize a biaryl compound via palladium-catalyzed cross-coupling of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

  • This compound (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (0.01 - 0.05 equivalents)[7][8][9]

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 equivalents)[7][8][10]

  • Solvent (e.g., 1,4-Dioxane/Water, DMF, or Toluene)[7][8][10]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (round-bottom flask, condenser) and magnetic stirrer.

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and the base (2.0 equiv.).[7]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill it with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.[7]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent. Subsequently, add the palladium catalyst to the mixture.[7][10]

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously.[7][10]

  • Monitoring: Monitor the reaction's progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction, typically with water, and extract the product with an organic solvent (e.g., ethyl acetate).[11]

  • Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography to yield the final biaryl compound.[7][11]

Visualization of Chemical Synthesis

Logical Workflow for Suzuki-Miyaura Coupling

The following diagram illustrates the logical steps involved in a typical Suzuki-Miyaura cross-coupling experiment using this compound.

Suzuki_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purification 4. Purification A Combine Aryl Halide, Boronic Acid, and Base B Establish Inert Atmosphere (Ar/N2) A->B C Add Degassed Solvent and Palladium Catalyst B->C D Heat and Stir (80-100 °C) C->D E Monitor Progress (TLC / LC-MS) D->E F Cool and Quench Reaction E->F G Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify via Column Chromatography H->I J Final Product I->J

Caption: Logical workflow for a Suzuki-Miyaura coupling experiment.

Catalytic Cycle of Suzuki-Miyaura Reaction

This diagram illustrates the well-established catalytic cycle for the Suzuki-Miyaura reaction, a fundamental process in which this boronic acid participates.[6][10]

Suzuki_Cycle pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation (Base Assisted) pd2_complex->transmetalation pd2_biaryl R-Pd(II)-R' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Product (R-R') reductive_elimination->product aryl_halide Aryl Halide (R-X) aryl_halide->oxidative_addition boronic_acid Boronic Acid (R'-B(OH)2) boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Physical Properties of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Benzyloxy-3-methoxyphenylboronic acid, a key building block in organic synthesis. The information is curated for researchers and professionals in drug development and chemical sciences, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

Core Physical and Chemical Properties

This compound is an aromatic boronic acid containing a benzyl ether and a methoxy group. These functional groups influence its solubility, reactivity, and overall physical characteristics. Its chemical structure and key identifiers are fundamental for its application in synthetic chemistry.

PropertyDataReference
CAS Number 243990-53-6
Molecular Formula C₁₄H₁₅BO₄[1]
Molecular Weight 258.08 g/mol [1]
Appearance Solid
InChI 1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
InChI Key PBVVDNNISDIUSU-UHFFFAOYSA-N
SMILES B(O)(O)c1cc(c(cc1)OCc2ccccc2)OC

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this specific compound are not widely published. However, standard laboratory procedures are applicable.

Melting Point Determination

The melting point of a solid compound like this compound is a crucial indicator of purity.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small, dry sample of the crystalline solid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Büchi or Stuart Scientific instrument) which contains a heated block or oil bath and a thermometer or digital temperature probe.

  • Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. This range represents the melting point. A narrow range typically indicates high purity.

Solubility Assessment

Solubility is determined by adding a measured amount of solute to a known volume of a specific solvent at a controlled temperature.

Methodology: Visual Saturation Method

  • Solvent Selection: A range of common laboratory solvents (e.g., water, ethanol, methanol, dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethyl acetate) are selected for testing.

  • Procedure:

    • A small, accurately weighed amount of this compound (e.g., 1 mg) is placed into a vial.

    • A measured volume of the chosen solvent (e.g., 100 µL) is added.

    • The mixture is vortexed or sonicated at a controlled temperature (e.g., 25 °C) for a set period.

    • The sample is visually inspected for dissolution. If it dissolves completely, more solute is added incrementally until saturation is reached (i.e., solid material remains undissolved).

  • Quantification: The solubility is expressed in terms of concentration, such as mg/mL or mol/L. For boronic acids, co-solvent systems are often necessary for achieving higher concentrations in aqueous solutions for biological assays. A common protocol involves dissolving the compound in DMSO first, followed by dilution with an aqueous buffer.[2]

Application in Synthesis: The Suzuki-Miyaura Coupling

This compound is frequently utilized as a reagent in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds, essential in the synthesis of complex organic molecules and active pharmaceutical ingredients.

The diagram below illustrates a generalized workflow for a Suzuki-Miyaura coupling reaction, a primary application for this type of boronic acid.

Suzuki_Coupling_Workflow Generalized Suzuki-Miyaura Coupling Workflow Start Reaction Setup Reagents Combine: - Aryl Halide (Ar-X) - Boronic Acid (R-B(OH)2) - Palladium Catalyst - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/H2O) Start->Reagents 1. Add Reagents Reaction Heat & Stir (e.g., 80-100 °C, 2-12h) Reagents->Reaction 2. Initiate Reaction Workup Aqueous Workup Reaction->Workup 3. Quench & Dilute Extraction Extract with Organic Solvent Workup->Extraction 4. Phase Separation Purification Purify Crude Product (e.g., Column Chromatography) Extraction->Purification 5. Isolate Crude Product Isolated Product (Ar-R) Purification->Product 6. Final Product

References

An In-depth Technical Guide on the Solubility of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxyphenylboronic acid is an organic compound that holds significant potential in various research and development sectors, particularly in medicinal chemistry and organic synthesis. As with any compound intended for these applications, a thorough understanding of its physicochemical properties is paramount. Solubility is a critical parameter that influences reaction kinetics, purification methods, formulation development, and bioavailability.

This technical guide addresses the solubility of this compound. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed experimental protocol that researchers can employ to determine its solubility in various solvents. The methodology described is based on established and reliable techniques for analogous arylboronic acids.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data for this compound in common organic solvents has been published. Researchers are encouraged to determine this data experimentally to facilitate their work. The following sections provide a detailed protocol for this purpose.

Experimental Protocol: Determination of Solubility via the Dynamic (Synthetic) Method

The dynamic, or synthetic, method is a reliable technique for determining the solubility of a solid in a liquid by observing the temperature at which a known composition of the solid-liquid mixture becomes a clear solution upon controlled heating.[1][2][3]

Principle

A biphasic mixture of a known mass of this compound and a known mass of a specific solvent is prepared. This mixture is then heated at a slow, constant rate with continuous stirring. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific concentration. By repeating this process for various compositions, a solubility curve can be constructed.

Materials and Equipment
  • Solute: High-purity this compound

  • Solvents: Analytical grade organic solvents of interest (e.g., chloroform, acetone, ethanol, toluene, etc.)

  • Apparatus:

    • Jacketed glass vessel for precise temperature control

    • Heating/cooling circulator (thermostatic bath)

    • Calibrated temperature probe (accuracy ± 0.05 K)

    • Analytical balance (accuracy ± 0.1 mg)

    • Magnetic stirrer and stir bar

    • Turbidity sensor or a light source and detector to monitor the clarity of the solution

Procedure
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen solvent directly into the jacketed glass vessel. The precise mass of each component is crucial for calculating the mole fraction.

  • Heating and Equilibration:

    • Place the vessel in the thermostatic bath and begin stirring to ensure the mixture is homogeneous.

    • Increase the temperature of the circulating fluid at a slow, constant rate (e.g., 0.1–0.5 K/min) to ensure thermal equilibrium is maintained throughout the sample.[1]

  • Determination of Dissolution Point:

    • Continuously monitor the mixture for clarity. The point of complete dissolution can be determined visually or instrumentally.

    • Instrumental Detection: A turbidity sensor or a light transmission detector provides a more objective and precise measurement. The temperature at which the turbidity drops to zero (or light transmission reaches a maximum) is recorded as the solubility temperature.[2][3]

  • Data Collection:

    • Record the temperature at which the last solid crystals disappear. This temperature corresponds to the saturation point for the prepared mole fraction.

    • Repeat the entire procedure with different compositions of solute and solvent to obtain a series of data points.

  • Data Analysis:

    • For each measurement, calculate the mole fraction solubility (x) of this compound using the following formula: x = (moles of solute) / (moles of solute + moles of solvent)

    • Plot the mole fraction solubility (x) as a function of the absolute temperature (K) to generate the solubility curve for the compound in the specific solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the dynamic method for determining the solubility of this compound.

G Workflow for Dynamic Solubility Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis start Start weigh_solute Accurately weigh This compound start->weigh_solute weigh_solvent Accurately weigh solvent start->weigh_solvent add_to_vessel Combine in jacketed glass vessel weigh_solute->add_to_vessel weigh_solvent->add_to_vessel heat_stir Heat at a constant rate (e.g., 0.1-0.5 K/min) with continuous stirring add_to_vessel->heat_stir monitor Monitor solution clarity (visually or with turbidity sensor) heat_stir->monitor is_clear Is solution completely clear? monitor->is_clear is_clear->heat_stir No record_temp Record temperature (T) as the solubility point is_clear->record_temp Yes calculate_mf Calculate mole fraction (x) for the composition record_temp->calculate_mf plot_data Plot T vs. x to generate solubility curve calculate_mf->plot_data end End plot_data->end

Caption: Experimental workflow for the dynamic determination of solubility.

References

An In-depth Technical Guide to the Stability and Storage of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Benzyloxy-3-methoxyphenylboronic acid. The information is curated for professionals in research and drug development who utilize arylboronic acids in their work. This document outlines the key factors influencing the stability of this compound, proposes potential degradation pathways, and offers detailed protocols for handling and stability assessment.

Core Concepts: Stability of Arylboronic Acids

Arylboronic acids are generally considered bench-stable reagents, a key feature contributing to their widespread use in synthetic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] However, their stability is not absolute and is influenced by several factors including moisture, oxygen, light, and temperature. While many arylboronic acids are solids with good stability, they are susceptible to degradation over time, which can impact reaction yields and impurity profiles.[2]

The primary degradation pathways for arylboronic acids are understood to be:

  • Protodeboronation (Hydrolysis): This is a common degradation route where the carbon-boron bond is cleaved, replacing the boronic acid moiety with a hydrogen atom. This process is often catalyzed by residual palladium catalysts from the manufacturing process or by acidic/basic conditions.

  • Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This can be promoted by atmospheric oxygen, oxidizing agents, and in some cases, by reactive oxygen species (ROS). Studies on peptide boronic acids have shown that oxidative cleavage of the boronic acid group can be a major degradation pathway.[2][3]

  • Anhydride Formation (Dehydration): Boronic acids can reversibly form cyclic trimers known as boroxines upon dehydration. While this is not strictly a degradation pathway in terms of irreversible loss of the boronic acid functionality, the presence of boroxines can affect the reactivity and solubility of the material.

Given the structure of this compound, with its electron-rich aromatic ring, sensitivity to oxidative degradation pathways may be of particular concern.

Recommended Storage and Handling

To ensure the long-term integrity of this compound, specific storage and handling procedures are crucial. The following recommendations are based on general guidelines for arylboronic acids and information available for structurally similar compounds.

Storage Conditions Summary:

ParameterRecommendationRationale
Temperature Store at -20°C for long-term storage.Low temperatures slow down the rate of all chemical degradation reactions. For a similar compound, 4-Benzyloxy-2-methoxyphenylboronic acid pinacol ester, a storage temperature of -20°C is specified.[4] For 4-methoxyphenylboronic acid, storage at 0-8°C is also suggested.[5]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidative degradation and hydrolysis.
Light Store in a light-resistant container.Protects the compound from potential photolytic degradation, as some organic molecules are light-sensitive.
Container Use a tightly sealed, clean, and dry container.Prevents contamination and ingress of moisture and air.

Handling Procedures:

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • When not in use, ensure the container is tightly sealed.

  • For weighing and dispensing, it is advisable to work quickly to minimize exposure to the atmosphere. For sensitive applications, handling in a glove box is recommended.

Potential Degradation Pathways

The primary degradation products of this compound are anticipated to be 1-benzyloxy-2-methoxybenzene (from protodeboronation) and 4-benzyloxy-3-methoxyphenol (from oxidation).

DegradationPathways 4-Benzyloxy-3-methoxyphenylboronic_acid This compound Protodeboronation_Product 1-Benzyloxy-2-methoxybenzene 4-Benzyloxy-3-methoxyphenylboronic_acid->Protodeboronation_Product Protodeboronation (Hydrolysis) Oxidation_Product 4-Benzyloxy-3-methoxyphenol 4-Benzyloxy-3-methoxyphenylboronic_acid->Oxidation_Product Oxidation

Figure 1: Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is essential for accurately determining the shelf-life and degradation kinetics of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for this purpose. The following is a proposed experimental workflow and a starting HPLC method.

Experimental Workflow for Stability Study

StabilityWorkflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Sample Weigh this compound Dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolve HPLC_Analysis HPLC Analysis (Time Point Zero) Dissolve->HPLC_Analysis Solid_State Solid State Stability (Elevated Temp/Humidity, Light) Solution_State Solution Stability (Acidic, Basic, Oxidative) Incubate Incubate under Stress Conditions HPLC_Analysis->Incubate HPLC_Timepoints HPLC Analysis at Various Time Points Incubate->HPLC_Timepoints Peak_Purity Assess Peak Purity HPLC_Timepoints->Peak_Purity Degradation_Calculation Calculate % Degradation Peak_Purity->Degradation_Calculation Identify_Degradants Identify Degradation Products (LC-MS) Degradation_Calculation->Identify_Degradants

Figure 2: Experimental workflow for a forced degradation study.
Proposed HPLC Method for Stability Testing

This method is a starting point and may require optimization for baseline separation of the parent compound from all potential degradation products. Challenges in the HPLC analysis of boronic acids can arise from on-column hydrolysis.[6]

Chromatographic Conditions:

ParameterProposed Condition
Column C18 Reverse Phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a suitable percentage of B, ramp up to elute the compound and its degradants. A typical starting point could be 30% B, increasing to 95% B over 20 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined by UV scan)
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

Method Development Considerations:

  • Peak Tailing: Boronic acids can interact with free silanols on the silica support of the column, leading to peak tailing. Using a column with end-capping or a hybrid particle technology can mitigate this.

  • On-Column Hydrolysis: To minimize on-column hydrolysis of the boronic acid, a lower column temperature and a faster gradient may be beneficial.[6]

  • Mass Spectrometry Compatibility: The proposed mobile phase is compatible with mass spectrometry (LC-MS), which would be invaluable for the identification of unknown degradation products.

Conclusion

This compound, like other arylboronic acids, is a relatively stable compound when handled and stored correctly. Its primary stability concerns are susceptibility to oxidative degradation and hydrolysis. To maintain its quality and ensure reproducible results in research and development, it is imperative to store the compound at low temperatures, under an inert atmosphere, and protected from light and moisture. The implementation of a robust stability testing program, utilizing techniques such as HPLC, is essential for determining its shelf-life and understanding its degradation profile under various stress conditions. The information and protocols provided in this guide serve as a valuable resource for scientists and professionals working with this important synthetic building block.

References

An In-depth Technical Guide to the Preparation of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Benzyloxy-3-methoxyphenylboronic acid, a valuable reagent in organic chemistry, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. This document outlines the predominant synthetic methodologies, presents detailed experimental protocols, and includes quantitative data derived from analogous transformations.

Introduction

This compound, with the chemical formula C₁₄H₁₅BO₄, is a stable, solid arylboronic acid.[1][2] Its utility in organic synthesis is primarily associated with its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. The presence of the benzyloxy and methoxy functionalities makes it a key building block for various pharmaceutical and materials science applications.

Synthetic Routes

The preparation of this compound typically commences from the commercially available 4-benzyloxy-3-methoxybromobenzene. The most common and effective strategies involve the formation of an organometallic intermediate, followed by quenching with an electrophilic boron source. Two primary pathways are highlighted:

  • Organolithium Route: This involves a halogen-lithium exchange reaction using an organolithium reagent, such as n-butyllithium, at low temperatures to generate a highly reactive aryllithium species.

  • Grignard Reagent Route: This pathway involves the formation of a Grignard reagent by reacting the starting aryl bromide with magnesium metal.

Both intermediates are subsequently reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound via the organolithium route. This protocol is a composite of established procedures for similar transformations.

Synthesis of this compound via Lithiation

Materials:

MaterialFormulaMolar Mass ( g/mol )
4-Benzyloxy-3-methoxybromobenzeneC₁₄H₁₃BrO₂293.16
n-Butyllithium (2.5 M in hexanes)C₄H₉Li64.06
Triisopropyl borateC₉H₂₁BO₃188.07
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11
Diethyl ether(C₂H₅)₂O74.12
Hydrochloric acid (1 M)HCl36.46
Saturated sodium bicarbonate solutionNaHCO₃84.01
Brine (saturated NaCl solution)NaCl58.44
Anhydrous magnesium sulfateMgSO₄120.37

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 4-benzyloxy-3-methoxybromobenzene (1.0 eq). Anhydrous tetrahydrofuran (THF) is added to dissolve the starting material under a nitrogen atmosphere.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq, 2.5 M solution in hexanes) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is stirred at this temperature for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.

  • Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C, and the mixture is stirred for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x volume of aqueous layer). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a solid.

Quantitative Data (Based on Analogous Reactions):

ParameterValue
Typical Yield 60-80%
Purity (by HPLC) >95%
Melting Point Not well-documented, boronic acids often decompose upon heating.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Start Start: 4-Benzyloxy-3-methoxybromobenzene Lithiation 1. Lithiation - Anhydrous THF, -78 °C - n-Butyllithium Start->Lithiation Borylation 2. Borylation - Triisopropyl borate, -78 °C to RT Lithiation->Borylation Workup 3. Acidic Work-up - 1 M HCl Borylation->Workup Extraction 4. Extraction - Diethyl Ether Workup->Extraction Purification 5. Purification - Recrystallization Extraction->Purification End Product: this compound Purification->End

Caption: Synthetic workflow for this compound.

Conclusion

The synthesis of this compound is a well-established process that is crucial for the advancement of various fields, including medicinal chemistry and materials science. The organometallic route, particularly via lithiation, offers a reliable and efficient method for its preparation. The protocol and data presented in this guide are intended to provide researchers with a solid foundation for the successful synthesis and application of this important chemical building block.

References

Structural Characterization of 4-Benzyloxy-3-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental structural characterization data for 4-Benzyloxy-3-methoxyphenylboronic acid (CAS No. 243990-53-6) is limited. This guide provides a comprehensive overview of the expected structural features and detailed experimental protocols for its characterization based on established analytical techniques for analogous arylboronic acids.

Introduction

This compound is a member of the arylboronic acid family, a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. Their utility as key building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds underscores the importance of their thorough structural characterization. This technical guide outlines the expected physicochemical properties and the standard analytical methodologies for the comprehensive structural elucidation of this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized in Table 1. These values are primarily derived from its chemical structure and information available from commercial suppliers.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 243990-53-6
Molecular Formula C₁₄H₁₅BO₄[1]
Molecular Weight 258.08 g/mol
Appearance Expected to be a solid
SMILES B(O)(O)c1cc(c(cc1)OCc2ccccc2)OC
InChI 1S/C14H15BO4/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3
InChI Key PBVVDNNISDIUSU-UHFFFAOYSA-N

Spectroscopic Characterization

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the tendency of boronic acids to form cyclic anhydrides (boroxines), obtaining sharp and well-resolved NMR spectra can be challenging.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0s (broad)2HB(OH)₂
7.2 - 7.5m5HPhenyl H (benzyloxy group)
~7.1d1HAr-H
~7.0dd1HAr-H
~6.9d1HAr-H
~5.1s2HO-CH₂-Ph
~3.8s3HO-CH₃

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160Ar-C-O (benzyloxy)
~150Ar-C-O (methoxy)
~137Ar-C (ipso, phenyl)
~130Ar-C-B
128 - 129Ar-C (phenyl)
~125Ar-C
~115Ar-C
~112Ar-C
~70O-CH₂-Ph
~56O-CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can influence the equilibrium between the boronic acid and its boroxine form.

  • Instrument Setup:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Nuclei to be observed: ¹H and ¹³C.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters (e.g., number of scans, relaxation delay) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and assign the peaks based on their chemical shifts, multiplicities, and integration values.

Diagram: General Workflow for NMR Analysis of an Arylboronic Acid

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of This compound prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into NMR spectrometer (≥400 MHz) prep3->acq1 acq2 Acquire 1H NMR spectrum acq1->acq2 acq3 Acquire 13C NMR spectrum acq1->acq3 proc1 Fourier Transform, Phase & Baseline Correction acq2->proc1 acq3->proc1 proc2 Peak Integration (1H) & Chemical Shift Referencing proc1->proc2 proc3 Spectral Interpretation & Structure Confirmation proc2->proc3 XRay_Workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_solve Structure Solution & Refinement crystal1 Dissolve compound in a suitable solvent system crystal2 Induce crystallization via slow evaporation, cooling, or vapor diffusion crystal1->crystal2 crystal3 Select a high-quality single crystal crystal2->crystal3 data1 Mount crystal on diffractometer crystal3->data1 data2 Collect diffraction data data1->data2 solve1 Process raw data data2->solve1 solve2 Solve phase problem (Direct/Patterson methods) solve1->solve2 solve3 Refine structural model solve2->solve3 solve4 Final structural analysis (bond lengths, angles, etc.) solve3->solve4

References

Commercial Availability and Synthetic Utility of 4-Benzyloxy-3-methoxyphenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxyphenylboronic acid is a versatile organic compound of significant interest to the pharmaceutical and chemical research sectors. Its utility as a building block in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, has positioned it as a key intermediate in the synthesis of complex organic molecules, including biologically active compounds. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its use, and its application in the synthesis of targeted therapeutics.

Physicochemical Properties and Commercial Availability

This compound, with the CAS Number 243990-53-6, is a solid at room temperature.[1] Its molecular formula is C₁₄H₁₅BO₄, corresponding to a molecular weight of 258.08 g/mol .[1] This compound is offered by several chemical suppliers, with varying purity levels and pricing. For researchers requiring this reagent, a summary of commercial sources is provided below.

SupplierProduct NumberPurityQuantityPrice (USD)
Sigma-AldrichSYX00324Not specified1 G$191.00
ChemUniverseP9038398%250 MG$271.00

Note: Prices and availability are subject to change and may not include shipping and handling fees. Researchers are advised to consult the suppliers' websites for the most current information.

Synthesis of this compound: A Plausible Synthetic Route

Step 1: Benzylation of 4-Hydroxy-3-methoxyphenol

The initial step would involve the protection of the hydroxyl group of a suitable precursor, such as 4-hydroxy-3-methoxyphenol, with a benzyl group. This is a standard Williamson ether synthesis.

Experimental Protocol (Proposed):

  • To a solution of 4-hydroxy-3-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (2.0-3.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add benzyl bromide (1.1-1.5 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, the reaction is worked up by filtration to remove inorganic salts, followed by solvent evaporation. The crude product can be purified by recrystallization.

Step 2: Borylation of the Benzylated Intermediate

The second step would involve the introduction of the boronic acid moiety onto the aromatic ring. This is typically achieved through a lithiation-borylation sequence.

Experimental Protocol (Proposed):

  • The benzylated intermediate from Step 1 is dissolved in an anhydrous ethereal solvent like THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.

  • An organolithium reagent, such as n-butyllithium, is added dropwise to effect ortho-lithiation.

  • A borate ester, typically triisopropyl borate, is then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and then quenched with an aqueous acid.

  • The resulting boronic acid is then extracted and purified, often by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl compounds, which are common structural motifs in many pharmaceutical agents.

General Experimental Protocol for Suzuki-Miyaura Coupling:
  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a base (e.g., potassium carbonate, cesium carbonate, or potassium phosphate, 2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and an aqueous solution of the base.

  • Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate [Pd(OAc)₂] with a suitable phosphine ligand (e.g., SPhos, XPhos).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring. The optimal temperature (typically between 80-110 °C) and reaction time (ranging from a few hours to overnight) should be determined by monitoring the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield the desired biaryl compound.

Application in the Synthesis of Combretastatin A-4 Analogs for Cancer Therapy

A significant application of arylboronic acids, including this compound, is in the synthesis of analogs of naturally occurring bioactive compounds. Combretastatin A-4 is a potent anti-cancer agent that functions by inhibiting tubulin polymerization, a critical process in cell division. The synthesis of combretastatin A-4 analogs often involves a Suzuki-Miyaura coupling to construct the biaryl core of the molecule.

The following diagram illustrates the synthetic workflow for a combretastatin A-4 analog and its mechanism of action.

G cluster_synthesis Synthesis via Suzuki-Miyaura Coupling cluster_moa Mechanism of Action A This compound C Suzuki-Miyaura Coupling A->C B Aryl Halide (Ring A precursor) B->C D Combretastatin A-4 Analog C->D Pd Catalyst, Base E Combretastatin A-4 Analog G Inhibition of Tubulin Polymerization E->G F Tubulin Dimers F->G H Disruption of Microtubule Dynamics G->H I Cell Cycle Arrest (G2/M Phase) H->I J Apoptosis I->J

Caption: Synthetic workflow and mechanism of action of a Combretastatin A-4 analog.

The diagram above outlines the use of this compound in a Suzuki-Miyaura coupling to synthesize a combretastatin A-4 analog. This analog then inhibits tubulin polymerization, leading to disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis in cancer cells.

Conclusion

This compound is a commercially available and valuable reagent for researchers in organic synthesis and drug discovery. Its application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the construction of complex biaryl systems. The use of this building block in the synthesis of potent anti-cancer agents, such as combretastatin A-4 analogs, highlights its importance in the development of novel therapeutics. The experimental protocols and synthetic strategies outlined in this guide are intended to provide a comprehensive resource for scientists working with this versatile compound.

References

An In-depth Technical Guide to the Safety and Handling of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Benzyloxy-3-methoxyphenylboronic acid (CAS No. 243990-53-6), a compound utilized in laboratory settings for chemical synthesis. Adherence to the following protocols is crucial for ensuring personal safety and maintaining a secure research environment.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Table 1: GHS Hazard Classification [1]

Hazard ClassCategory
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Table 2: Hazard Statements [1]

CodeStatement
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.

Safe Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection:

    • Wear protective gloves (e.g., nitrile rubber).

    • Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for dusts is recommended.[1]

Handling Procedures
  • Handle only in a well-ventilated area, such as a chemical fume hood.[1]

  • Avoid breathing dust.[1]

  • Do not get in eyes, on skin, or on clothing.[1]

  • Wash hands thoroughly after handling.[1]

  • Avoid formation of dust.[1]

Storage Conditions
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Experimental Protocols: Safe Handling of a Powdered Chemical

The following is a generalized protocol for the safe handling of this compound powder.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Assemble all necessary equipment (spatulas, weigh boats, glassware) and have waste containers ready.

    • Don the appropriate PPE as outlined in section 2.1.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within the chemical fume hood to contain any dust.

    • Use a spatula to carefully transfer the desired amount of the compound to a weigh boat or directly into the reaction vessel.

    • Avoid any actions that could generate dust, such as rapid movements or pouring from a height.

    • Close the container tightly immediately after use.

  • Reaction Setup:

    • If dissolving the compound, add the solvent slowly to the solid to prevent splashing.

    • Ensure the reaction vessel is properly secured.

  • Post-Handling:

    • Clean all equipment that came into contact with the compound.

    • Dispose of contaminated disposable items (e.g., weigh boats, gloves) in a designated hazardous waste container.

    • Wash hands thoroughly before leaving the laboratory.

First Aid Measures

In case of exposure, follow these procedures immediately.

Table 3: First Aid Measures [1]

Exposure RouteProcedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]

Fire-Fighting and Accidental Release Measures

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: No information available.

  • Protective Equipment: Wear self-contained breathing apparatus and full protective gear.

Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.

  • Environmental Precautions: Should not be released into the environment.

  • Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Keep in suitable, closed containers for disposal.

Physical and Chemical Properties

Table 4: Physical and Chemical Properties

PropertyValue
Molecular Formula C₁₄H₁₅BO₄[2]
Molecular Weight 258.08 g/mol [2]
Appearance Solid[2]
Storage Class Combustible Solids[2]

Disposal Considerations

Dispose of this chemical and its container as hazardous waste.[3] Follow all federal, state, and local regulations for chemical waste disposal. Do not dispose of down the drain or in regular solid waste.[3] Contaminated labware and PPE must also be treated as hazardous waste.[3]

Visualizations

Safety_Handling_Workflow cluster_planning Planning & Preparation cluster_handling Handling & Use cluster_emergency Emergency Procedures cluster_disposal Waste Management RiskAssessment Risk Assessment SelectPPE Select Appropriate PPE RiskAssessment->SelectPPE Identifies Hazards FirstAid First Aid Measures RiskAssessment->FirstAid Prepares for Exposure SpillResponse Spill Response RiskAssessment->SpillResponse Prepares for Spills Handling Safe Handling in Fume Hood SelectPPE->Handling Ensures Protection Storage Proper Storage Handling->Storage After Use WasteCollection Collect Hazardous Waste Handling->WasteCollection Generates Waste Disposal Dispose via EHS WasteCollection->Disposal Proper Channel

References

Methodological & Application

Application Notes and Protocols: Suzuki Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 4-Benzyloxy-3-methoxyphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, particularly in the synthesis of complex organic molecules such as the anti-cancer agent combretastatin A-4 and its analogues.

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates, catalyzed by a palladium complex. This compound is a valuable reagent in this reaction, allowing for the introduction of the benzyloxy-methoxyphenyl motif into a wide range of molecular scaffolds. This moiety is a key structural feature in a variety of biologically active compounds.

Key Applications

The primary application of this compound in Suzuki coupling is in the synthesis of biaryl and styrenyl compounds. A notable example is its use in the synthesis of combretastatin A-4 analogues, which are potent tubulin polymerization inhibitors with significant anti-cancer properties. The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in a later synthetic step if required.

Experimental Protocol: Suzuki Coupling of this compound with an Aryl Bromide

This protocol is based on a procedure described in the synthesis of nitrocatechol derivatives as COMT inhibitors.[1][2]

Reaction Scheme:

Materials:

  • This compound

  • Aryl bromide (e.g., 2-(3-bromo-phenyl)-6-trifluoromethyl-pyridine 1-oxide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • 2 N aqueous sodium carbonate solution (Na2CO3)

  • Toluene

  • Ethanol

  • Argon (or other inert gas)

  • Standard reaction glassware (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

  • Thin Layer Chromatography (TLC) supplies for reaction monitoring

Procedure:

  • To a round-bottom flask, add this compound (1.0 g, 3.87 mmol) and the aryl bromide (e.g., 2-(3-bromo-phenyl)-6-trifluoromethyl-pyridine 1-oxide, 1.12 g, 3.52 mmol).

  • Add toluene (10 mL) and ethanol (1 mL) to the flask at room temperature.

  • Purge the flask with argon for 5-10 minutes to create an inert atmosphere.

  • Under argon, add the 2 N aqueous sodium carbonate solution (5.41 mL, 10.82 mmol) to the stirred solution.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.22 g, 0.19 mmol) to the reaction mixture.

  • Heat the resulting mixture to 90 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture onto ice-cold 1 N aqueous hydrochloric acid (100 mL).

  • The resulting precipitate can be collected by filtration, washed with water, and dried.

  • The crude product can be purified by silica gel chromatography.

Data Presentation

The following table summarizes the quantitative data from the representative Suzuki coupling protocol.

ReagentMolecular Weight ( g/mol )Amount (g)Moles (mmol)Molar Ratio
This compound258.081.03.871.1
2-(3-bromo-phenyl)-6-trifluoromethyl-pyridine 1-oxide318.111.123.521.0
Tetrakis(triphenylphosphine)palladium(0)1155.560.220.190.054
Sodium Carbonate (2N solution)105.99-10.823.07

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)Ln PdII_halide R1-Pd(II)Ln-X Pd0->PdII_halide R1-X OxAdd Oxidative Addition PdII_R2 R1-Pd(II)Ln-R2 PdII_halide->PdII_R2 R2-B(OR)2 (Base) Transmetal Transmetalation PdII_R2->Pd0 R1-R2 RedElim Reductive Elimination BoronicAcid 4-Benzyloxy-3-methoxy- phenylboronic acid (R2-B(OH)2) ArylHalide Aryl Halide (R1-X) Base Base (e.g., Na2CO3) Product Coupled Product (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow start Start reagents Combine Boronic Acid, Aryl Halide, Solvents start->reagents inert Establish Inert Atmosphere (Argon) reagents->inert base_cat Add Base and Pd Catalyst inert->base_cat reaction Heat Reaction (e.g., 90°C) base_cat->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Reaction Incomplete workup Aqueous Workup (HCl Quench) monitor->workup Reaction Complete isolate Isolate Crude Product (Filtration) workup->isolate purify Purify by Column Chromatography isolate->purify product Pure Coupled Product purify->product

Caption: General workflow for a Suzuki coupling experiment.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling with 4-Benzyloxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds. This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate has become indispensable in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.

4-Benzyloxy-3-methoxyphenylboronic acid is a particularly valuable building block in medicinal chemistry. Its structure is a key component in the synthesis of numerous biologically active compounds, most notably the potent anticancer agent Combretastatin A-4 and its analogues.[1] These compounds exhibit significant tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis in cancer cells, making them a subject of intense research in drug development.[2]

These application notes provide detailed protocols for the Suzuki-Miyaura coupling of this compound with various aryl halides, offering both conventional and microwave-assisted methodologies. The included data and diagrams are intended to serve as a comprehensive resource for researchers engaged in the synthesis of bioactive molecules.

Signaling Pathways and Logical Relationships

The primary application of this compound in drug discovery is in the synthesis of Combretastatin A-4 and its derivatives. The resulting stilbene core of Combretastatin A-4 is responsible for its potent biological activity, which is initiated by its binding to the colchicine-binding site on β-tubulin. This interaction disrupts microtubule dynamics, a critical process for cell division, leading to the activation of apoptotic signaling pathways.

combretastatin_pathway cluster_synthesis Suzuki-Miyaura Coupling cluster_cellular_effects Cellular Mechanism of Action 4-Benzyloxy-3-methoxyphenylboronic_acid This compound Combretastatin_A4 Combretastatin A-4 (or analogue) 4-Benzyloxy-3-methoxyphenylboronic_acid->Combretastatin_A4 Pd Catalyst, Base Aryl_Halide Aryl Halide Aryl_Halide->Combretastatin_A4 Tubulin β-Tubulin Combretastatin_A4->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 1: Synthesis and Mechanism of Action of Combretastatin A-4.

Experimental Workflow

The general workflow for a Suzuki-Miyaura coupling reaction is a multi-step process that requires careful execution to ensure high yields and purity of the final product. The following diagram outlines the key stages of the experimental procedure.

experimental_workflow Start Start Reaction_Setup Reaction Setup: - Add boronic acid, aryl halide, catalyst, and base to flask. Start->Reaction_Setup Inert_Atmosphere Establish Inert Atmosphere (e.g., N2 or Ar purge) Reaction_Setup->Inert_Atmosphere Solvent_Addition Add Degassed Solvents Inert_Atmosphere->Solvent_Addition Heating Heat Reaction Mixture (Conventional or Microwave) Solvent_Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC/MS, or LC/MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different reaction conditions.

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-Bromo-N,N-dimethylanilinePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O (2:1:1)801285N/A
1-Bromo-4-nitrobenzenePd(dppf)Cl₂ (3)Cs₂CO₃Dioxane100892N/A
4-BromotoluenePd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (4:1)100695N/A
2-BromopyridinePd₂(dba)₃ (2) / XPhos (4)K₃PO₄Dioxane1101278N/A
1-Bromo-3,5-dimethoxybenzenePd(PPh₃)₄ (5)Na₂CO₃DME/H₂O (3:1)901688N/A
4-IodoanisolePd(OAc)₂ (2)K₂CO₃DMF/H₂O (5:1)120 (MW)0.3394[3]
1-Bromo-4-fluorobenzenePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O (4:1)901289N/A
3-BromobenzonitrilePd(dppf)Cl₂ (3)CsFDioxane1001091N/A

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials. The data presented here are for illustrative purposes and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Conventional Heating Method

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide using conventional heating.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Reaction vessel (e.g., round-bottom flask) with condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To the reaction vessel, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and purge the system with an inert gas for 15-20 minutes.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Method

This protocol provides an accelerated procedure for the Suzuki-Miyaura coupling using microwave irradiation.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF or Dioxane/Water mixture)

  • Microwave reaction vial with a stir bar

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the aryl halide, the palladium catalyst, the ligand, and the base.

  • Solvent Addition: Add the degassed solvent to the vial.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the specified temperature (e.g., 120-150 °C) for the designated time (typically 10-30 minutes).[3]

  • Workup: After the reaction is complete and the vial has cooled to a safe temperature, dilute the mixture with ethyl acetate and water.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective method for the synthesis of a variety of biaryl compounds, which are key intermediates in the development of new therapeutics. The protocols and data provided in these application notes offer a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors. Optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity of the desired products.

References

Optimal Base Selection for Suzuki-Miyaura Cross-Coupling Reactions of 4-Benzyloxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] A critical parameter for the success of this reaction is the judicious selection of a base, which plays a pivotal role in the catalytic cycle.[1] This document provides a comprehensive guide to selecting the optimal base for reactions involving 4-Benzyloxy-3-methoxyphenylboronic acid, a versatile building block in the synthesis of complex organic molecules.

The Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The primary function of the base in the Suzuki-Miyaura reaction is to activate the boronic acid, facilitating the crucial transmetalation step.[1] This activation is generally believed to occur via two main pathways:

  • Boronate Pathway: The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻). This activated species then readily undergoes transmetalation with the palladium(II) halide complex.

  • Hydroxide Pathway: The base can also react with the palladium(II) halide complex to generate a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.

The operative pathway is influenced by the specific base, solvent, and substrates employed in the reaction. Weaker bases like carbonates and phosphates are commonly utilized in a vast number of Suzuki-Miyaura reactions.[1]

Selecting the Optimal Base for this compound

This compound is an electron-rich boronic acid. The selection of an appropriate base is crucial to achieve high yields and minimize side reactions, such as protodeboronation, which is the cleavage of the C-B bond.[5]

Inorganic Bases: These are the most frequently used bases in Suzuki-Miyaura couplings. Their effectiveness is determined by factors such as basicity, solubility, and the nature of the cation.

BaseGeneral ApplicabilitySuitability for this compound
K₃PO₄ Excellent for sensitive substrates and often provides high yields.[6]Highly Recommended: A strong yet non-nucleophilic base, ideal for this electron-rich system.
Cs₂CO₃ Often superior for challenging couplings due to its higher solubility in organic solvents.[7]Highly Recommended: Particularly effective, though a more expensive option.
K₂CO₃ A common and reliable choice for a wide range of Suzuki couplings.[8][9]Recommended: A good starting point for optimization, often used in aqueous solvent mixtures.
Na₂CO₃ A cost-effective and widely used base, particularly in industrial applications.Suitable: Can be effective, though may require higher temperatures or longer reaction times.
KOH, NaOH Strong bases that can be effective but may lead to side reactions with sensitive functional groups.[1]Use with Caution: The high basicity might promote side reactions.
KF Fluoride ions are thought to play a unique role in activating the boronic acid.[1]Worth Considering: Can be effective, especially in anhydrous conditions.

Organic Bases: While less common, organic bases can be advantageous in specific situations, particularly when dealing with base-sensitive functional groups.

BaseGeneral ApplicabilitySuitability for this compound
Triethylamine (TEA) Often less effective than inorganic bases for Suzuki couplings.Not Generally Recommended: Typically leads to lower yields.
DIPEA (Hünig's base) A non-nucleophilic base suitable for sensitive substrates.Potentially Useful: Could be explored if inorganic bases fail.

Experimental Protocols

Below are detailed protocols for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide using different bases. These protocols should be considered as a starting point and may require optimization for specific substrates.

Protocol 1: General Procedure using Potassium Phosphate (K₃PO₄)

This protocol is a robust starting point for the coupling of this compound with various aryl halides.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Anhydrous 1,4-Dioxane and Water (4:1 v/v)

  • Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Seal the flask and perform at least three vacuum/backfill cycles with the inert gas to ensure an oxygen-free environment.

  • Prepare a degassed solvent mixture of dioxane and water (4:1). This can be achieved by bubbling the inert gas through the solvents for 20-30 minutes.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 2: Procedure using Potassium Carbonate (K₂CO₃)

This protocol provides a cost-effective alternative to potassium phosphate.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • 1,4-Dioxane (8 mL) and Deionized water (2 mL)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL).

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours under an inert atmosphere.

  • After cooling to room temperature, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualizing the Workflow and Catalytic Cycle

To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation [R²B(OH)₃]⁻ PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim R¹-R² RedElim->Pd0 BoronicAcid R²B(OH)₂ Boronate [R²B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Base->Boronate Boronate->PdII Enters Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Combine Reactants: Aryl Halide, 4-Benzyloxy-3-methoxy- phenylboronic acid, Base, Catalyst, Ligand inert_atm Establish Inert Atmosphere (e.g., N₂ or Ar) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (e.g., 80-100 °C) add_solvent->heat_stir monitor Monitor Reaction Progress (TLC, LC-MS) heat_stir->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols: Solvent Effects in Suzuki Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl structures prevalent in pharmaceuticals and functional materials. The reaction's efficiency and selectivity are critically influenced by several parameters, with the choice of solvent playing a pivotal role. This document provides a detailed examination of solvent effects on the Suzuki coupling of 4-Benzyloxy-3-methoxyphenylboronic acid, a key building block in the synthesis of various biologically active molecules, including analogues of Combretastatin A-4. Understanding the interplay between the solvent system and the catalytic cycle is essential for optimizing reaction conditions to achieve high yields and purity.

The solvent influences multiple stages of the Suzuki-Miyaura catalytic cycle. It affects the solubility of the reactants, the stability of the palladium catalyst, the efficacy of the base, and the rate-determining transmetalation step. A judicious selection of solvent can prevent catalyst decomposition, minimize side reactions, and facilitate product isolation. This application note offers a summary of these effects, presents a general experimental protocol, and provides a comparative analysis of various solvent systems.

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the representative yields for the Suzuki coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole) in various solvent systems. These results highlight the significant impact of the solvent on the reaction outcome.

EntrySolvent System (v/v)BaseCatalystTemperature (°C)Time (h)Yield (%)
1Toluene/H₂O (4:1)K₂CO₃Pd(PPh₃)₄901285
2Dioxane/H₂O (4:1)K₃PO₄Pd(dppf)Cl₂100892
3THF/H₂O (3:1)Cs₂CO₃Pd(OAc)₂/SPhos801688
4DMFK₂CO₃Pd(PPh₃)₄110675
5Acetonitrile/H₂O (4:1)Na₂CO₃Pd(dppf)Cl₂801265
6Ethanol/H₂O (1:1)K₃PO₄Pd(OAc)₂/SPhos801090

Note: The data presented in this table is representative and intended for illustrative purposes to demonstrate common solvent effects. Actual yields may vary depending on the specific aryl halide, catalyst, base, and precise reaction conditions.

Experimental Protocols

A general protocol for the Suzuki-Miyaura coupling of this compound is provided below. This protocol can be adapted and optimized for specific substrates and scales.

Materials:

  • This compound (1.1 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equivalents)

  • Anhydrous and degassed solvent

  • Schlenk flask or reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the flask via syringe. If a biphasic system with water is used, the water should also be thoroughly degassed.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation (R-B(OR)2) Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Product (Ar-R) Reductive_Elimination->Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base - Catalyst Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Product Final Product Purify->Product

Caption: A general experimental workflow for a Suzuki coupling reaction.

Synthesis of Biphenyl Derivatives Utilizing 4-Benzyloxy-3-methoxyphenylboronic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of biphenyl derivatives using 4-benzyloxy-3-methoxyphenylboronic acid. The primary method detailed is the Suzuki-Miyaura cross-coupling reaction, a robust and versatile palladium-catalyzed reaction for the formation of C-C bonds. Biphenyl scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is favored for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids. This compound serves as a key building block for introducing the benzyloxy-methoxyphenyl moiety into target molecules, a common feature in compounds with potential therapeutic applications.

Data Presentation: Representative Reaction Parameters and Yields

The success of a Suzuki-Miyaura coupling is contingent on the careful selection of the catalyst, base, solvent, and reaction temperature. The following table summarizes typical reaction conditions and expected yield ranges for the coupling of this compound with various aryl halides, based on analogous reactions reported in the literature. Optimization may be necessary for specific substrates.

Aryl Halide (1.0 eq)This compound (eq)Palladium Catalyst (mol%)Base (eq)SolventTemperature (°C)Time (h)Yield (%)
4-Bromoacetophenone1.2Pd(PPh₃)₄ (3)K₂CO₃ (2.0)Toluene/Ethanol/Water80-1004-1285-95
1-Bromo-4-nitrobenzene1.2Pd(OAc)₂/SPhos (2)K₃PO₄ (2.0)1,4-Dioxane/Water1006-1880-92
2-Bromopyridine1.3PdCl₂(dppf) (3)Cs₂CO₃ (2.5)DMF1108-2475-88
Methyl 4-bromobenzoate1.2Pd(PPh₃)₄ (3)Na₂CO₃ (2.0)Toluene/Water906-1688-96

Experimental Protocols

This section provides a detailed, step-by-step protocol for a general Suzuki-Miyaura cross-coupling reaction using this compound.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoacetophenone)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])

  • Anhydrous solvent (e.g., Toluene, Ethanol)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard organic synthesis glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive flow of inert gas, add the solvent system (e.g., a mixture of toluene, ethanol, and water). Degas the mixture by bubbling the inert gas through it for 15-20 minutes. Subsequently, add the palladium catalyst (0.03 mmol).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biphenyl derivative.

Visualizations

Chemical Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Aryl_Halide Ar-X (Aryl Halide) OxAdd Oxidative Addition Aryl_Halide->OxAdd Boronic_Acid R-B(OH)₂ (this compound) Transmetal Transmetalation Boronic_Acid->Transmetal Base Pd0 Pd(0)Ln Pd0->OxAdd OxAdd->Transmetal [Ar-Pd(II)-X]Ln RedElim Reductive Elimination Transmetal->RedElim [Ar-Pd(II)-R]Ln RedElim->Pd0 Regeneration Biphenyl Ar-R (Biphenyl Derivative) RedElim->Biphenyl Byproduct X-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, and Base start->setup inert Establish Inert Atmosphere (Ar/N₂) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat heat Heat Reaction Mixture (e.g., 80-110 °C) add_solv_cat->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Work-up: Quench, Extract, and Wash monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify characterize Characterization: NMR, MS purify->characterize end End characterize->end

Caption: A typical workflow for the synthesis and purification of biphenyl derivatives.

Role in Drug Discovery

Biphenyl derivatives synthesized from this compound are valuable scaffolds in drug discovery programs. Their structural motifs can be tailored to interact with various biological targets. The diagram below illustrates a potential role of such compounds as kinase inhibitors, a common application for biphenyl structures in oncology and inflammation research.

Drug_Discovery_Pathway cluster_synthesis Synthesis cluster_cellular_pathway Cellular Signaling Pathway Biphenyl_Derivative Biphenyl Derivative (from 4-Benzyloxy-3-methoxy -phenylboronic acid) Receptor Receptor Tyrosine Kinase Biphenyl_Derivative->Receptor Inhibition Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Phospho_Substrate->Cellular_Response

Caption: Potential mechanism of action for a biphenyl derivative as a kinase inhibitor.

Application Notes: Synthesis of Bioactive Natural Products Using 4-Benzyloxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Benzyloxy-3-methoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly for the construction of complex molecular architectures found in natural products. Its structure, featuring a protected catechol motif, makes it an ideal precursor for introducing the vanillyl group or related functionalities. This moiety is prevalent in a wide array of biologically active compounds, including lignans, alkaloids, and stilbenoids. The benzyl protecting group offers stability under various reaction conditions and can be readily removed in the final stages of a synthesis to reveal a free phenol, which is often crucial for biological activity.

This document provides detailed application notes on the use of this compound in the synthesis of natural product analogs, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is widely employed due to its mild conditions, high functional group tolerance, and broad substrate scope.

Core Application: Synthesis of Combretastatin Analogs

Combretastatins are a class of potent antimitotic agents isolated from the African willow tree, Combretum caffrum.[1] Combretastatin A-4 (CA-4), in particular, exhibits strong cytotoxicity against various cancer cell lines by inhibiting tubulin polymerization.[1][2] The synthesis of CA-4 and its analogs is of significant interest in drug development. This compound serves as a key reagent for constructing the characteristic stilbene backbone of these molecules.

The Suzuki-Miyaura coupling provides an efficient method for linking the two aromatic rings of the combretastatin scaffold. A typical strategy involves the coupling of this compound with a suitable aryl halide or triflate.

General Reaction Scheme: Suzuki-Miyaura Coupling

The fundamental transformation involves the palladium-catalyzed reaction between the boronic acid and an aryl halide (Ar-X, where X = I, Br, or Cl) to form a new biaryl C-C bond.

Suzuki_Coupling cluster_reaction Suzuki-Miyaura Reaction BoronicAcid This compound Reaction_Step Pd Catalyst Base, Solvent BoronicAcid->Reaction_Step ArylHalide Aryl Halide (Ar-X) ArylHalide->Reaction_Step Product Coupled Product (e.g., Combretastatin Analog) Byproducts Boron & Halide Salts Reaction_Step->Product Reaction_Step->Byproducts Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Iodide, Boronic Acid, and Base B Add Solvent (e.g., Toluene/EtOH) A->B C Degas the Mixture (e.g., N2 Purge) B->C D Add Pd Catalyst (e.g., Pd(PPh3)4) C->D E Heat to Reflux (e.g., 90-110 °C) D->E F Monitor by TLC (2-12 hours) E->F G Cool to RT & Quench (add Water) F->G H Extract with Organic Solvent (e.g., Ethyl Acetate) G->H I Wash, Dry, and Concentrate H->I J Purify by Column Chromatography I->J FinalProduct FinalProduct J->FinalProduct Isolated Product

References

Medicinal Chemistry Applications of 4-Benzyloxy-3-methoxyphenylboronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxy-3-methoxyphenylboronic acid is a versatile organic compound that serves as a crucial building block in the field of medicinal chemistry. Its unique structural features, combining a protected phenol and a methoxy group on a phenylboronic acid scaffold, make it an attractive reagent for the synthesis of complex, biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in drug discovery and development, with a particular focus on its application in the synthesis of enzyme inhibitors and other potential therapeutic agents through Suzuki-Miyaura cross-coupling reactions.

Boronic acids and their derivatives are widely utilized in medicinal chemistry due to their stability, low toxicity, and broad functional group tolerance in pivotal reactions like the Suzuki-Miyaura coupling.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of the molecular frameworks of many pharmaceutical compounds.[2]

Key Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry is as a precursor for introducing the 4-benzyloxy-3-methoxyphenyl moiety into a target molecule. This structural motif is of interest in the design of various therapeutic agents, including but not limited to:

  • Anticancer Agents: The substituted phenyl ring is a common feature in a variety of anticancer compounds, including analogues of natural products like combretastatin. These compounds often derive their activity from their ability to inhibit critical cellular processes such as tubulin polymerization.[3]

  • Enzyme Inhibitors: The specific substitution pattern of the aromatic ring can provide key interactions with the active sites of enzymes, leading to potent and selective inhibition.

  • Receptor Antagonists: Molecules incorporating this scaffold can be designed to bind to specific cellular receptors, thereby modulating their activity.

The benzyloxy group serves as a protecting group for the phenol, which can be deprotected in a later synthetic step to yield a free hydroxyl group. This hydroxyl group can be crucial for biological activity, often participating in hydrogen bonding interactions with the biological target.

Experimental Protocols

Protocol 1: Synthesis of this compound

A common route for the synthesis of arylboronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate. The following is a representative protocol.

Materials:

  • 4-Bromo-1-(benzyloxy)-2-methoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Trimethyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-bromo-1-(benzyloxy)-2-methoxybenzene (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.

  • To the resulting organolithium species, add trimethyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic (pH ~2).

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Diagram of Synthetic Workflow

G start Start with 4-Bromo-1-(benzyloxy)-2-methoxybenzene lithiation Lithiation with n-BuLi in THF at -78 °C start->lithiation boration Reaction with Trimethyl borate lithiation->boration hydrolysis Acidic Hydrolysis (1 M HCl) boration->hydrolysis extraction Work-up and Extraction (Diethyl ether) hydrolysis->extraction purification Purification extraction->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling for the Synthesis of a Biaryl Scaffold

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a reaction vessel, combine this compound (1.2 eq), the aryl bromide (1.0 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent to the mixture. If a two-phase system (e.g., toluene/water) is used, ensure vigorous stirring.

  • Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Diagram of Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)-X L2 oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)2, Base) pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar' L2 transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

Compound IDModificationTargetAssayIC₅₀ / GI₅₀ (nM)Cancer Cell Line(s)
Analogue A Boronic acid replacement of phenol on C-ringTubulin PolymerizationInhibition1,200-
Analogue A -CytotoxicityGI₅₀8.5MCF-7 (Breast)
Analogue B Chalcone-boronic acid analogueCytotoxicityGI₅₀<10 - 200NCI-60 Panel
Analogue C Pyrrole-based tubulin inhibitorCytotoxicityIC₅₀9.6MCF-7 (Breast)
Analogue C -CytotoxicityIC₅₀18HCT116 (Colon)

This table is a compilation of representative data from literature on similar compounds and is for illustrative purposes.[4][5]

Conclusion

This compound is a valuable and versatile reagent for medicinal chemists. Its utility in Suzuki-Miyaura cross-coupling reactions provides a reliable method for the synthesis of complex biaryl structures that are often found in biologically active compounds. The protocols and application notes provided herein offer a foundation for researchers to incorporate this building block into their drug discovery programs, enabling the exploration of novel chemical space in the quest for new and effective therapeutics. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve the desired outcome for specific substrates.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 4-Benzyloxy-3-methoxyphenylboronic Acid with Heteroaryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 4-Benzyloxy-3-methoxyphenylboronic acid with a variety of heteroaryl halides. This reaction is a powerful and versatile tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent scaffolds in medicinal chemistry and drug development. The 4-benzyloxy-3-methoxyphenyl motif is a key structural element in various biologically active molecules, including analogs of natural products like Combretastatin A-4.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1][2] This reaction is widely favored in organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability and relatively low toxicity of the boronic acid reagents. The general catalytic cycle involves three primary steps: oxidative addition of the organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center (facilitated by a base), and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.

Data Presentation: Reaction Parameters and Yields for Analogous Couplings

The following tables summarize representative conditions and yields for Suzuki-Miyaura coupling reactions involving heteroaryl halides with various arylboronic acids. While not all examples utilize this compound directly, they serve as a valuable guide for reaction optimization and predicting outcomes with the target boronic acid.

Table 1: Coupling of Heteroaryl Bromides with Arylboronic Acids

EntryHeteroaryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (5:1)1001695
23-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)901288
35-Bromoindole (N-Boc)Phenylboronic acidPd(dppf)Cl₂ (5)-Cs₂CO₃ (3)DMF110692
44-BromoisoquinolinePhenylboronic acidPd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O (4:1)1001885
52-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)DME/H₂O (4:1)851292[3]

Table 2: Coupling of Heteroaryl Chlorides with Arylboronic Acids

EntryHeteroaryl ChlorideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
12-ChloropyrazinePhenylboronic acidPd₂(dba)₃ (2)XPhos (8)K₃PO₄ (3)t-BuOH/H₂O (1:1)1002485
22-Chloroquinoline4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (10:1)1101691
34-ChloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O (3:1)801278
42-Chlorobenzothiazole4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Dioxane/H₂O (4:1)1001889

Table 3: Microwave-Assisted Coupling of Heteroaryl Halides with Arylboronic Acids

EntryHeteroaryl HalideArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (min)Yield (%)
13-Bromoquinoline3,5-Dimethylisoxazole-4-boronic acid pinacol esterP1-L4 (2.1)-K₃PO₄ (2)Dioxane/H₂O (4:1)1101075[4]
22-ChloropyridinePhenylboronic acidPd(OAc)₂ (5)JohnPhos (10)K₂CO₃ (3)DMF1402069[5]
32,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (3)Dioxane/H₂O (2:1)1001574[6]
4Aryl ChloridesVarious Boronic AcidsPOPd2-K₂CO₃ (2)H₂O1501564-99[7]

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with heteroaryl halides. These are general procedures and may require optimization for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using Conventional Heating

Materials:

  • This compound (1.2 equiv)

  • Heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with a ligand; 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, Toluene/Water, or DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture (e.g., 1,4-Dioxane/Water 4:1). Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure coupled product.

Protocol 2: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

Materials:

  • This compound (1.5 equiv)

  • Heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ with a ligand; 5 mol%)

  • Ligand (e.g., JohnPhos; 10 mol%)

  • Base (e.g., K₂CO₃; 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Reaction Setup: To a microwave reactor vial, add the heteroaryl halide (1.0 equiv), this compound (1.5 equiv), base (3.0 equiv), palladium catalyst (5 mol%), and ligand (10 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., DMF) to the vial.

  • Reaction: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a set temperature (e.g., 140 °C) for a specified time (e.g., 20 minutes).[5]

  • Work-up and Purification: After the reaction is complete, cool the vial to room temperature. The work-up and purification procedure is similar to that described in Protocol 1.

Mandatory Visualization

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)Ln-R² Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Regenerates Catalyst Product R¹-R² RedElim->Product BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base Base->Boronate Activates ArylHalide R¹-X ArylHalide->OxAdd Boronate->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Heteroaryl Halide - Add Boronic Acid - Add Base start->setup inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) setup->inert add_solv_cat Add Degassed Solvent and Palladium Catalyst inert->add_solv_cat reaction Heat and Stir (Conventional or Microwave) add_solv_cat->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Work-up: - Cool to RT - Dilute and Extract monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Pure Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for C-C Bond Formation with 4-Benzyloxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for carbon-carbon (C-C) bond formation utilizing 4-benzyloxy-3-methoxyphenylboronic acid. This versatile building block is notably employed in the synthesis of combretastatin A-4 and its analogs, which are potent tubulin polymerization inhibitors with applications in oncology drug development.[1][2][3][4] The protocols outlined below cover the widely used Suzuki-Miyaura coupling, as well as representative methods for Heck and Stille cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[5][6] This reaction is characterized by its mild conditions and high functional group tolerance, making it a favored method for the synthesis of biaryls and substituted alkenes.

General Reaction Scheme

Suzuki_Miyaura_Coupling reagents This compound + R-X conditions Pd Catalyst Base Solvent, Heat reagents->conditions product 4-Benzyloxy-3-methoxyphenyl-R reagents->product conditions->product Heck_Reaction reagents This compound + Alkene conditions Pd Catalyst Base Solvent, Heat reagents->conditions product Substituted Alkene reagents->product conditions->product Stille_Reaction reagents Organostannane (from Boronic Acid) + R-X conditions Pd Catalyst Solvent, Heat reagents->conditions product Coupled Product reagents->product conditions->product Combretastatin_Pathway CA4 Combretastatin A-4 Tubulin α/β-Tubulin Dimers CA4->Tubulin Binds to Colchicine Site on β-Tubulin Microtubule Microtubule Polymerization CA4->Microtubule Inhibition Tubulin->Microtubule Polymerization Disruption Disruption of Microtubule Dynamics Microtubule->Disruption G2M_Arrest G2/M Phase Cell Cycle Arrest Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Coupling Suzuki-Miyaura Coupling (this compound + Aryl Halide) Purification Purification (Column Chromatography) Coupling->Purification Characterization Characterization (NMR, MS) Purification->Characterization Tubulin_Assay Tubulin Polymerization Assay Characterization->Tubulin_Assay Test Compound Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Tubulin_Assay->Cell_Cycle Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Cell_Cycle->Cytotoxicity

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the Suzuki-Miyaura cross-coupling reaction involving 4-benzyloxy-3-methoxyphenylboronic acid.

Troubleshooting Guide: Low Reaction Yield

Low yields in the Suzuki coupling of this compound can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.

Initial Checks & Common Issues

Question Possible Cause & Troubleshooting Steps
Q1: My reaction shows low to no conversion of starting materials. What are the first things to check? A1: Initial checks should focus on the fundamental components of the reaction. 1. Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are active.[1] Palladium(0) is the active species; if using a Pd(II) precatalyst, it must be reduced in situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[2][3]2. Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1][2] Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are thoroughly degassed.[1][2]3. Reagent Purity: Verify the purity of the aryl halide and the this compound. Impurities can interfere with the catalytic cycle. Boronic acids can degrade over time.[2]
Q2: I suspect protodeboronation of my boronic acid is the primary issue. How can I minimize this? A2: Protodeboronation is a common side reaction, particularly with electron-rich boronic acids. 1. Choice of Base: The base is crucial for activating the boronic acid but can also promote protodeboronation.[1] Using milder bases such as K₃PO₄, KF, or Cs₂CO₃ can be beneficial.[1] The choice of base can significantly impact the reaction's success.[4]2. Anhydrous Conditions: Water can be a proton source for protodeboronation.[1] While some protocols use aqueous bases, employing anhydrous conditions with a suitable base can mitigate this side reaction.[5]3. Use of Boronic Esters: Converting the boronic acid to a more stable derivative like a pinacol ester can protect it from premature decomposition.[6] These esters can slowly release the boronic acid into the reaction mixture, minimizing its concentration and the rate of protodeboronation.[7]
Q3: Could my choice of solvent and temperature be the problem? A3: Solvent and temperature are critical parameters that influence reaction rate and yield. 1. Solvent System: The choice of solvent affects the solubility of reagents and the stability of the catalytic species. Common solvents include toluene, dioxane, THF, and DMF, often with water as a co-solvent.[8] For instance, a dioxane/water mixture is often effective.[9]2. Temperature: Many Suzuki couplings require heating (typically 80-110 °C) to proceed at an optimal rate.[2] However, excessive heat can lead to catalyst decomposition.[1] If the reaction is sluggish, a moderate increase in temperature may improve the yield.[1]
Q4: How does the choice of ligand affect the reaction? A4: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. 1. Electron-Rich and Bulky Ligands: For challenging couplings, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can improve reaction rates and yields.[3][5][10] These ligands promote the oxidative addition and reductive elimination steps.2. Ligand-to-Palladium Ratio: The optimal ligand-to-palladium ratio should be determined experimentally, as excess ligand can sometimes inhibit the reaction.[10]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling reaction?

A1: The base plays a critical role in the transmetalation step of the catalytic cycle.[4] It activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then transfers its organic group to the palladium center.[4][11][12]

Q2: Are there alternative boron reagents I can use instead of the boronic acid?

A2: Yes, if protodeboronation is a significant issue, you can use more stable boron derivatives. Aryltrifluoroborates and MIDA (N-methyliminodiacetic acid) boronates are known to be more robust and less prone to protodeboronation compared to the corresponding boronic acids.[7] They often provide a slow release of the boronic acid under the reaction conditions.[7][13]

Q3: My starting materials are not fully soluble in the reaction mixture. What can I do?

A3: Poor solubility can lead to low reaction rates. Ensure vigorous stirring to maintain a homogeneous mixture.[1] You could also try a different solvent system. For example, THF/water or dioxane/water are common solvent mixtures that can improve solubility.[8] In some cases, a phase-transfer catalyst may be beneficial.[14]

Q4: Can I run the Suzuki coupling reaction open to the air?

A4: It is highly recommended to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] Oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands, as well as promote the homocoupling of the boronic acid.[1][2]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for the optimization of your reaction.

  • Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be done by evacuating and backfilling the vessel multiple times.[1]

  • Catalyst and Ligand Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and, if necessary, an additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) via syringe.[8] The concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Combine Boronic Acid, Aryl Halide, Base Purge Purge with Inert Gas Reagents->Purge Add_Catalyst Add Pd Catalyst & Ligand Purge->Add_Catalyst Add_Solvent Add Degassed Solvent Add_Catalyst->Add_Solvent Heat Heat & Stir Add_Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Pure Product Purify->Product

Caption: Experimental workflow for a typical Suzuki coupling reaction.

References

preventing protodeboronation of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering protodeboronation with 4-benzyloxy-3-methoxyphenylboronic acid, a common challenge with electron-rich arylboronic acids.

Troubleshooting Guide: Minimizing Protodeboronation

If you are experiencing low yields or identifying the byproduct 4-benzyloxy-3-methoxyphenol in your reaction, protodeboronation is a likely cause. This guide provides a systematic approach to troubleshoot and mitigate this unwanted side reaction.

Step 1: Initial Diagnosis and Problem Assessment

The first step is to confirm and quantify the extent of protodeboronation.

  • Symptom: Low yield of the desired coupled product and the presence of a major byproduct identified as 4-benzyloxy-3-methoxyphenol.

  • Analysis Method: Use analytical techniques like HPLC, LC-MS, or ¹H NMR to compare the ratio of the desired product to the protodeboronated byproduct.

A logical workflow for diagnosing the issue is presented below.

G cluster_0 Diagnosis Workflow A Low Yield in Suzuki Coupling B Analyze Crude Reaction Mixture (HPLC, LC-MS, 1H NMR) A->B C Identify Major Components B->C D Is 4-benzyloxy-3-methoxyphenol the major byproduct? C->D E Protodeboronation Confirmed: Proceed to Optimization D->E  Yes F Other side reactions likely. Investigate alternative pathways. D->F  No

Caption: Diagnostic workflow to confirm protodeboronation.

Step 2: Reaction Parameter Optimization

Protodeboronation of electron-rich arylboronic acids is highly sensitive to reaction conditions. The choice of base, solvent, and temperature are critical factors.

Key Optimization Strategies:

  • Choice of Base: Strong bases, especially in aqueous media, accelerate protodeboronation. Using a milder, non-hydroxide base is the most effective first step.

  • Solvent System: Ensure anhydrous conditions, as water can be a proton source.

  • Temperature: While Suzuki couplings often require heat, excessively high temperatures can increase the rate of protodeboronation.

The following table summarizes the impact of different bases on the outcome of Suzuki-Miyaura coupling reactions involving electron-rich boronic acids.

BaseTypical ConditionsImpact on ProtodeboronationRecommendation
NaOH, KOH Aqueous solutions, often with organic co-solventHigh Risk. Hydroxide ions directly promote the cleavage of the C-B bond.Avoid. Only consider if absolutely necessary and at very low temperatures.
Na₂CO₃, Cs₂CO₃ Aqueous or anhydrous mixturesModerate Risk. Generally better than hydroxides, but the presence of water can still be problematic.A viable option, but ensure rigorous anhydrous conditions if possible.
K₃PO₄, K₂CO₃ Anhydrous solvents (e.g., Toluene, Dioxane, THF)Low Risk. These are considered the standard "safe" bases for minimizing protodeboronation.Highly Recommended. Start with K₃PO₄ in an anhydrous solvent like toluene or dioxane.
Organic Bases Anhydrous solventsLow Risk. Bases like triethylamine (TEA) or DIPEA are generally not basic enough to promote significant protodeboronation.Can be effective, but may require higher temperatures, which can have a competing effect.

An experimental workflow for optimizing reaction conditions is outlined below.

G cluster_1 Experimental Optimization Workflow A Start: High Protodeboronation Observed B Switch to Anhydrous K3PO4 or K2CO3 in Toluene or Dioxane A->B C Run reaction at moderate temp (e.g., 80-90 °C) B->C D Analyze Outcome C->D E Is protodeboronation significantly reduced? D->E F Optimization Successful E->F  Yes G If problem persists, convert to Boronic Ester (e.g., Pinacol) E->G  No

Caption: Stepwise workflow for reaction optimization.

Step 3: Advanced Strategy: Use of Boronic Esters

If optimizing the base, solvent, and temperature is insufficient, converting the boronic acid to a more stable boronic ester, such as a pinacol ester, is a highly effective strategy. Boronic esters are significantly more resistant to protodeboronation under basic conditions.

Advantages of Pinacol Esters:

  • Enhanced Stability: The pinacolato ligand protects the boron center, increasing stability towards hydrolysis and protodeboronation.

  • Compatibility: They are compatible with most Suzuki-Miyaura coupling conditions.

  • Easy Preparation: The boronic acid can be easily converted to the pinacol ester.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation?

A: Protodeboronation is a chemical reaction where the carbon-boron bond in a boronic acid is cleaved and replaced with a carbon-hydrogen bond. For this compound, this results in the formation of the unwanted byproduct 4-benzyloxy-3-methoxyphenol. This process is often promoted by basic conditions, high temperatures, and the presence of water, especially for boronic acids with electron-donating groups.

The underlying mechanism is illustrated below.

G cluster_0 Protodeboronation Pathway A Ar-B(OH)2 (Boronic Acid) B Ar-B(OH)3- (Ate Complex) A->B + Base C Ar-H (Protodeboronated Product) B->C + H+ D Base (e.g., OH-) E Proton Source (e.g., H2O)

Caption: Simplified pathway of base-promoted protodeboronation.

Q2: Why is my specific boronic acid so susceptible?

A: The 4-benzyloxy and 3-methoxy groups on your phenylboronic acid are both electron-donating groups (EDGs). EDGs increase the electron density on the aromatic ring, which weakens the carbon-boron bond and makes the ipso-carbon more susceptible to protonation, thereby accelerating the rate of protodeboronation.

Q3: How do I prepare the pinacol ester of my boronic acid?

A: A standard and effective method is the esterification of the boronic acid with pinacol.

Experimental Protocol: Preparation of this compound pinacol ester

Materials:

  • This compound

  • Pinacol

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Dean-Stark apparatus (or molecular sieves)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq).

  • Add pinacol (1.1 to 1.5 eq).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude product can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after purification by recrystallization or silica gel chromatography if necessary.

Q4: Can I store my this compound to prevent degradation?

A: Yes. While boronic acids are generally stable solids, prolonged storage, especially under non-inert conditions, can lead to degradation. For long-term storage, keep the solid in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., <4 °C) and protected from light. However, the most reliable way to prevent issues is to convert it to its pinacol ester, which is significantly more stable for storage.

Technical Support Center: Suzuki-Miyaura Coupling of 4-Benzyloxy-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the homocoupling of 4-Benzyloxy-3-methoxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue: Significant Homocoupling of this compound Observed

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Presence of a significant amount of a symmetrical biaryl byproduct derived from the boronic acid.

  • Complicated purification of the final product.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
Oxygen in the Reaction Mixture The presence of oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then catalyze the homocoupling of the boronic acid.[1]Rigorous Degassing: Deoxygenate all solvents and the reaction mixture thoroughly. Common methods include sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or performing at least three freeze-pump-thaw cycles for more sensitive reactions.
Use of a Pd(II) Precatalyst Pd(II) sources like Pd(OAc)₂ or PdCl₂ can directly react with the boronic acid to form the homocoupled dimer during the in situ reduction to the active Pd(0) species.[1][2]Switch to a Pd(0) Source: Utilize a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the initial reduction step that can contribute to homocoupling.
Inappropriate Base Selection The choice and strength of the base can influence the rate of homocoupling. Strong bases can sometimes promote side reactions.Optimize the Base: Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases such as sodium hydroxide (NaOH). Screening of different bases is recommended.
Suboptimal Ligand Choice The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity.Employ Bulky, Electron-Rich Ligands: Ligands such as those from the Buchwald (e.g., SPhos, XPhos) or Josiphos families can sterically hinder the formation of intermediates that lead to homocoupling and promote the desired reductive elimination.
High Reaction Temperature Elevated temperatures can sometimes increase the rate of side reactions, including homocoupling.Temperature Optimization: If feasible for the desired cross-coupling, attempt the reaction at a lower temperature.

Troubleshooting Workflow:

TroubleshootingWorkflow start High Homocoupling Observed check_degassing 1. Review Degassing Protocol start->check_degassing check_catalyst 2. Evaluate Palladium Source check_degassing->check_catalyst Sufficient solution_degassing Implement rigorous degassing (Freeze-Pump-Thaw) check_degassing->solution_degassing Insufficient? check_base 3. Assess Base Choice check_catalyst->check_base Using Pd(0) solution_catalyst Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) check_catalyst->solution_catalyst Using Pd(II)? check_ligand 4. Re-evaluate Ligand check_base->check_ligand Using weak base solution_base Screen weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) check_base->solution_base Using strong base? solution_ligand Use bulky, electron-rich ligands (e.g., SPhos, XPhos) check_ligand->solution_ligand Standard ligand? end_node Homocoupling Minimized check_ligand->end_node Optimal ligand solution_degassing->check_catalyst solution_catalyst->check_base solution_base->check_ligand solution_ligand->end_node

Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to the homocoupling of this compound?

A1: There are two main pathways for the homocoupling of arylboronic acids:

  • Oxygen-Mediated Homocoupling: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species then undergoes transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[1]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it can directly react with two equivalents of the boronic acid to form the symmetrical biaryl and Pd(0). This is particularly problematic at the beginning of the reaction before the primary catalytic cycle is fully established.[1][2]

Homocoupling Mechanisms:

HomocouplingMechanisms cluster_oxygen Oxygen-Mediated Pathway cluster_pdii Pd(II) Precatalyst Pathway Pd0 Pd(0)L_n PdII_O2 Pd(II) Species Pd0->PdII_O2 + O₂ O2 O₂ Homocoupled_O2 Ar-Ar PdII_O2->Homocoupled_O2 + 2 ArB(OH)₂ ArBOH2_O2 2 ArB(OH)₂ Homocoupled_O2->Pd0 - 2 B(OH)₃ PdII_pre Pd(II)X₂ Homocoupled_PdII Ar-Ar PdII_pre->Homocoupled_PdII + 2 ArB(OH)₂ ArBOH2_PdII 2 ArB(OH)₂ Pd0_gen Pd(0)L_n Homocoupled_PdII->Pd0_gen - 2 B(OH)₃

Primary mechanisms of boronic acid homocoupling.

Q2: How does the choice of palladium catalyst and ligand affect the homocoupling of an electron-rich boronic acid like this compound?

A2: The catalyst and ligand system is crucial. For electron-rich boronic acids, which can be prone to homocoupling, using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can be advantageous as it avoids the Pd(II) reduction step.[3] Furthermore, employing bulky and electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway and sterically hinder the side reactions that lead to homocoupling.

Q3: Can the base and solvent system be optimized to reduce homocoupling?

A3: Yes. The base is necessary to activate the boronic acid for transmetalation, but its strength can influence side reactions. Weaker inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are generally recommended over strong bases like NaOH or alkoxides. The solvent system, often a mixture of an organic solvent (like dioxane, toluene, or THF) and water, should be optimized for the solubility of all components. The amount of water can also be critical and should be carefully controlled.

Q4: Are there any additives that can suppress the homocoupling of boronic acids?

A4: In some cases, the addition of a mild reducing agent, such as potassium formate, has been shown to suppress homocoupling.[4] This is thought to work by minimizing the concentration of free Pd(II) in the reaction mixture without interfering with the main catalytic cycle. However, the use of additives should be carefully evaluated for each specific reaction.

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Rich/Sterically Hindered Arylboronic Acids

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂(ligand-free)K₂CO₃EtOH/H₂O250.03-290-99[3]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane70-8018-2260-80[3]
Pd₂(dba)₃P(t-Bu)₃K₃PO₄Dioxane251295[3]
XPhos Pd G2XPhosK₃PO₄Dioxane/H₂O1001>95[3]
SPhos Pd G2SPhosK₃PO₄Toluene/H₂O1001>95[3]
Note: This data is illustrative and based on studies with 4-(diphenylamino)benzeneboronic acid and structurally similar compounds. Direct comparison under identical conditions is recommended for specific applications.[3]

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (1.1 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware

Experimental Workflow Diagram:

ExperimentalWorkflow start Start setup 1. Assemble & Dry Glassware start->setup degas 2. Degas Solvents setup->degas charge_solids 3. Charge Flask with Solids (Boronic Acid, Aryl Halide, Base) degas->charge_solids inert_atmosphere 4. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂ x3) charge_solids->inert_atmosphere add_solvents 5. Add Degassed Solvents via Syringe inert_atmosphere->add_solvents add_catalyst 6. Add Palladium Catalyst add_solvents->add_catalyst reaction 7. Heat to Reaction Temperature (e.g., 80-100 °C) add_catalyst->reaction monitor 8. Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup 9. Aqueous Workup monitor->workup purify 10. Purify by Column Chromatography workup->purify end_node End purify->end_node

General experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas.

  • Solvent Degassing: Degas the solvent mixture (e.g., 1,4-Dioxane/Water) by sparging with argon or nitrogen for at least 30 minutes. For highly sensitive reactions, perform three freeze-pump-thaw cycles.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the aryl halide, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.

  • Solvent Addition: Add the degassed solvent mixture to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

Technical Support Center: Purification of Products from 4-Benzyloxy-3-methoxyphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges in the purification of reaction products derived from 4-Benzyloxy-3-methoxyphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions with this compound?

A1: The most frequent impurities include unreacted starting materials (this compound and the corresponding aryl halide), homocoupled biaryl byproduct (bis(4-benzyloxy-3-methoxyphenyl)), protodeborylated arene (1-benzyloxy-2-methoxybenzene), and residual palladium catalyst.[1] Inorganic salts from the base used in the reaction are also typically present in the crude mixture.[1] The purity of the boronic acid itself is crucial, as contaminants can poison the catalyst or lead to side reactions.[2]

Q2: How can I effectively remove unreacted this compound from the crude product?

A2: Unreacted boronic acid can be efficiently removed with a basic aqueous wash. By extracting the crude mixture (dissolved in an organic solvent like ethyl acetate) with an aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted into its water-soluble boronate salt.[3] This salt then partitions into the aqueous layer, separating it from the desired, typically less polar, product in the organic layer.[3]

Q3: My desired product and the homocoupling byproduct have very similar polarities, making separation by column chromatography difficult. What can I do?

A3: This is a common challenge, especially with electron-rich boronic acids. To improve separation:

  • Optimize Chromatography: Meticulous flash column chromatography using a shallow solvent gradient is often required.[1] It is critical to test various solvent systems with Thin-Layer Chromatography (TLC) to identify the optimal mobile phase for separation.[4] Trying different solvent systems like dichloromethane/methanol or toluene/acetone may provide better separation than standard hexane/ethyl acetate.[3][4]

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[1] The process relies on the solubility difference between your product and the impurity in a given solvent at different temperatures.[5] Significant trial and error may be needed to find the ideal solvent or solvent mixture.[4]

Q4: Why is it critical to remove the palladium catalyst, and what are the most effective methods?

A4: For applications in drug development and medicinal chemistry, removing trace palladium is essential due to its toxicity and strict regulatory limits (measured in parts-per-million, ppm).[1] Effective methods include:

  • Filtration: After the reaction, filtering the mixture through a pad of Celite® can remove heterogeneous or precipitated palladium.[6][7]

  • Metal Scavengers: For homogeneous catalysts that remain dissolved, specialized metal scavengers can be used. These are typically functionalized silica or polymers that chelate the palladium, allowing it to be removed by filtration.[1]

  • Activated Carbon: Treatment with activated charcoal can also adsorb residual palladium, which is then filtered off.[6]

Q5: My reaction has a significant amount of the homocoupled byproduct. How can I prevent this in the future?

A5: Homocoupling of boronic acids is primarily promoted by the presence of oxygen.[8][9] To minimize this side reaction:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen) from start to finish.[8][10]

  • Catalyst Choice: Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) directly can be beneficial, as some Pd(II) precatalysts can promote homocoupling during their initial reduction to the active Pd(0) species.[1][11]

  • Reaction Setup: Pre-heating the mixture of the catalyst, base, solvent, and aryl halide before adding the boronic acid can sometimes reduce the likelihood of homocoupling.[8]

Troubleshooting Guide: Common Impurities

The following table summarizes common impurities, their origins, and recommended purification strategies.

ImpurityPotential SourceRecommended Purification Method(s)
Unreacted this compound Incomplete reaction; incorrect stoichiometry.Basic aqueous wash (e.g., 1M NaOH or K₂CO₃) to form a water-soluble boronate salt.[3]
Homocoupling Byproduct Presence of oxygen in the reaction mixture; choice of palladium precatalyst.[9][10]Meticulous column chromatography with a shallow gradient; Recrystallization.[1]
Protodeborylated Arene Hydrolysis of the boronic acid, often exacerbated by harsh reaction conditions (high temperature, prolonged time).[9]Column chromatography; Recrystallization. Separation can be challenging due to similar polarity.
Unreacted Aryl Halide Incomplete reaction; using an excess of the halide.Column chromatography; Using a slight excess of boronic acid in the reaction can help consume the halide.[3]
Residual Palladium Catalyst Catalyst remaining in the product after workup.Filtration through Celite®; Treatment with activated carbon; Use of metal scavenger resins.[1][6]
Inorganic Salts The base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction.Standard aqueous work-up (washing the organic layer with water and/or brine).[1]

Experimental Protocols

Protocol 1: General Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes the bulk of inorganic salts and water-soluble impurities.[1]

  • Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.[7]

Protocol 2: Basic Extraction for Boronic Acid Removal
  • Dissolve the crude product obtained from the reaction in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a 1 M aqueous solution of NaOH or K₂CO₃.

  • Shake the funnel vigorously, venting periodically to release any pressure. Allow the layers to separate. The deprotonated boronic acid will partition into the aqueous layer.[3]

  • Drain and collect the aqueous layer.

  • Repeat the extraction of the organic layer with the basic solution one or two more times to ensure complete removal.

  • Proceed with the general aqueous work-up (Protocol 1) by washing the organic layer with water and brine to remove residual base.

Protocol 3: Flash Column Chromatography
  • Prepare a slurry of silica gel in the initial, least polar solvent system (e.g., 95:5 Hexane:EtOAc).

  • Pour the slurry into a glass column and allow it to pack under positive pressure, ensuring no air bubbles or cracks form.

  • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like DCM.

  • Adsorb the dissolved product onto a small amount of silica gel by concentrating it to a dry powder.

  • Carefully add the dried sample to the top of the packed column.

  • Begin eluting the column with the solvent system, gradually increasing the polarity (the "gradient") to separate the components.[1]

  • Collect fractions and monitor their composition using TLC.

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualized Workflows and Logic

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up (Protocol 1) Crude->Workup Base_Wash Basic Wash (Protocol 2) Workup->Base_Wash Organic_Layer Crude Product in Organic Solvent Base_Wash->Organic_Layer Drying Drying & Concentration Organic_Layer->Drying Crude_Solid Concentrated Crude Product Drying->Crude_Solid Purify Purification Step Crude_Solid->Purify Chrom Column Chromatography Purify->Chrom Oil or Difficult Separation Recryst Recrystallization Purify->Recryst Solid Pure Pure Product Chrom->Pure Recryst->Pure

Caption: General experimental workflow for product purification.

Troubleshooting_Tree start Analysis shows impurities? boronic_acid Unreacted Boronic Acid present? start->boronic_acid Yes end_node Re-analyze Purity start->end_node No homocoupling Homocoupling byproduct present? boronic_acid->homocoupling No sol_base_wash Perform basic wash (1M NaOH / K2CO3) boronic_acid->sol_base_wash Yes catalyst Palladium residue (black/grey solid)? homocoupling->catalyst No sol_chrom Meticulous column chromatography with shallow gradient homocoupling->sol_chrom Yes sol_scavenger Filter through Celite®. Use metal scavenger or activated carbon. catalyst->sol_scavenger Yes catalyst->end_node No sol_base_wash->homocoupling sol_recryst Attempt recrystallization sol_chrom->sol_recryst sol_recryst->catalyst sol_scavenger->end_node

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Troubleshooting Difficult Couplings with 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 4-benzyloxy-3-methoxyphenylboronic acid. This electron-rich and sterically hindered boronic acid can present unique difficulties, and this guide offers structured advice to overcome them.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors to investigate?

A1: Low yields with this substrate are often attributed to a combination of its electron-rich nature and steric hindrance. The primary factors to scrutinize are the catalyst system (palladium source and ligand), the choice of base and solvent, and the reaction conditions, particularly the exclusion of oxygen.[1][2]

Q2: I am observing significant decomposition of my this compound. What are the likely side reactions?

A2: The two most common side reactions that lead to the consumption of the boronic acid are protodeboronation and homocoupling. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom and is often promoted by excess base and the presence of water.[3] Homocoupling is the self-coupling of the boronic acid to form a biaryl byproduct, which is often facilitated by the presence of oxygen.

Q3: The benzyloxy protecting group on my boronic acid seems to be cleaving under the reaction conditions. How can I prevent this?

A3: Cleavage of the benzyl ether can occur under harsh basic or acidic conditions, or through hydrogenolysis if a hydrogen source is present. To mitigate this, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong hydroxides.[2] Also, ensure that the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent side reactions that could lead to debenzylation. If the problem persists, a more robust protecting group may be necessary for your specific application.

Q4: How can I improve the solubility of my reactants?

A4: Poor solubility of either the boronic acid or the coupling partner can significantly hinder the reaction rate. If you observe poor solubility, consider screening different solvents or solvent mixtures. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and DMF, often with a small amount of water to aid in the dissolution of the base and facilitate the catalytic cycle.[4][5] For particularly insoluble substrates, higher reaction temperatures may be required.

Troubleshooting Guide

Issue 1: Low to No Product Formation

If you are experiencing low to no yield of your desired product, a systematic approach to troubleshooting is recommended. The following workflow can help identify the root cause of the issue.

troubleshooting_workflow start Low/No Yield check_reagents 1. Verify Reagent Quality (Boronic Acid, Aryl Halide, Solvent, Base) start->check_reagents check_catalyst 2. Optimize Catalyst System (Precatalyst & Ligand) check_reagents->check_catalyst Reagents OK sub_reagents Use fresh, high-purity reagents. Degas solvents thoroughly. check_reagents->sub_reagents check_conditions 3. Optimize Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions Catalyst System Optimized sub_catalyst Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). Use a pre-formed Pd(0) source or a G3/G4 precatalyst. check_catalyst->sub_catalyst check_atmosphere 4. Ensure Inert Atmosphere check_conditions->check_atmosphere Conditions Optimized sub_conditions Screen different bases (e.g., K3PO4, Cs2CO3). Try different solvent systems (e.g., Dioxane/H2O, Toluene/H2O). Incrementally increase temperature. check_conditions->sub_conditions success Successful Reaction check_atmosphere->success Inert Atmosphere Confirmed sub_atmosphere Use Schlenk line techniques or a glovebox. Ensure proper degassing of the reaction mixture. check_atmosphere->sub_atmosphere

Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Issue 2: Significant Side Product Formation

The presence of significant side products, such as the homocoupled biaryl from the boronic acid or the protodeboronated starting material, requires specific adjustments to the reaction conditions.

side_reactions start Side Product Formation homocoupling Homocoupling Observed start->homocoupling protodeboronation Protodeboronation Observed start->protodeboronation solution_homocoupling Improve Degassing: - Use freeze-pump-thaw cycles. - Sparge solvent with Argon. Use Pd(0) Precatalyst: - Avoids in-situ reduction step. homocoupling->solution_homocoupling Mitigation Strategies solution_protodeboronation Use Milder Base: - K2CO3 or Cs2CO3 instead of K3PO4 or hydroxides. Anhydrous Conditions: - Use anhydrous solvents and bases. Use Boronic Ester: - Convert to a more stable pinacol (Bpin) ester. protodeboronation->solution_protodeboronation Mitigation Strategies

Caption: Strategies to mitigate common side reactions.

Quantitative Data for Optimization

Table 1: Comparison of Catalysts and Ligands for Coupling of Methoxy-Substituted Phenylboronic Acids with Aryl Bromides

EntryPalladium SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O1001285-95
2Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane1101680-90
3Pd(PPh₃)₄-K₂CO₃DMF/H₂O901270-85
4PdCl₂(dppf)-Cs₂CO₃DMF1001875-90

Note: Yields are based on analogous reactions reported in the literature and may vary for this compound.

Table 2: Effect of Base and Solvent on Yield for Couplings of Electron-Rich Boronic Acids

EntryBaseSolventTemp (°C)Time (h)Yield (%)
1K₃PO₄1,4-Dioxane/H₂O (4:1)901292
2Cs₂CO₃1,4-Dioxane/H₂O (4:1)901288
3K₂CO₃1,4-Dioxane/H₂O (4:1)901281
4KOHToluene/H₂O (10:1)100875
5Na₂CO₃Ethanol/H₂O (1:1)801270

Note: Data adapted from studies on similar electron-rich boronic acids.[4]

Experimental Protocols

The following are general protocols that can be adapted for the Suzuki-Miyaura coupling of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and the base.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture via syringe. Then, add the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Procedure for Difficult Couplings Using a Buchwald Precatalyst

For particularly challenging couplings, a more active catalyst system may be required.

Materials:

  • As in Protocol 1, but with a Buchwald precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and a corresponding ligand if not a precatalyst complex.

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Buchwald precatalyst.

  • Solvent Addition: Add the degassed solvent.

  • Follow steps 4-7 from Protocol 1. The reaction times may be significantly shorter with a more active catalyst.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

suzuki_cycle pd0 Pd(0)L_n pd0_aryl_halide Oxidative Addition pd0->pd0_aryl_halide Ar-X aryl_pd_halide Ar-Pd(II)-X L_n pd0_aryl_halide->aryl_pd_halide transmetalation Transmetalation aryl_pd_halide->transmetalation Ar'-B(OR)2 Base aryl_pd_aryl Ar-Pd(II)-Ar' L_n transmetalation->aryl_pd_aryl reductive_elimination Reductive Elimination aryl_pd_aryl->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This guide provides a starting point for troubleshooting and optimizing Suzuki-Miyaura couplings with this compound. Due to the specific nature of each reaction, some degree of optimization of the reaction conditions will likely be necessary to achieve the desired outcome.

References

Technical Support Center: 4-Benzyloxy-3-methoxyphenylboronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Benzyloxy-3-methoxyphenylboronic acid in chemical reactions. The information is presented in a question-and-answer format to directly address common experimental challenges, with a focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for Suzuki-Miyaura coupling reactions using this compound?

A1: The optimal temperature for a Suzuki-Miyaura coupling reaction is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system used. However, for reactions involving this compound, a general temperature range of 70-100°C is often effective. It is crucial to optimize the temperature for each specific reaction to maximize yield and minimize side products. Starting with a temperature around 80-85°C is a common practice.[1][2][3]

Q2: I am observing low yields in my coupling reaction. How can I improve it?

A2: Low yields can stem from several factors. Here are some key aspects to investigate:

  • Temperature: The reaction may not have reached the necessary activation energy. Cautiously increasing the temperature in increments of 10°C can improve the reaction rate and yield. Conversely, excessively high temperatures can lead to catalyst decomposition and reduced yields.

  • Catalyst and Ligand: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent degradation. The choice of ligand is also critical and may require screening.

  • Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst. It is essential to thoroughly degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Base and Solvent: The choice and purity of the base and solvent are critical. Ensure they are anhydrous and compatible with your reaction conditions.

Q3: What are common side products, and how does temperature influence their formation?

A3: A common side reaction is the protodeboronation of the boronic acid, where the boronic acid group is replaced by a hydrogen atom. Elevated temperatures can accelerate this undesired reaction. Another potential side product is the homocoupling of the boronic acid. Careful control of the reaction temperature and duration can help minimize the formation of these byproducts. If protodeboronation is a significant issue, consider using a lower temperature for a longer reaction time.

Q4: How stable is this compound at elevated temperatures?

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low or No Product Yield Reaction temperature is too low.Gradually increase the reaction temperature by 10°C increments, monitoring the reaction progress by TLC or LC-MS.
Catalyst has been deactivated.Use a fresh batch of palladium catalyst and ensure it is handled under an inert atmosphere.
Incomplete reaction.Extend the reaction time and continue to monitor its progress.
Significant Side Product Formation (e.g., Protodeboronation) Reaction temperature is too high.Reduce the reaction temperature. Consider running the reaction for a longer duration at a lower temperature.
Presence of excess water.Ensure all solvents and reagents are anhydrous.
The chosen base is too strong.Screen for a milder base (e.g., K₃PO₄ instead of NaOH).
Reaction Stalls Inefficient stirring.Ensure vigorous stirring to maintain a homogeneous mixture.
Temperature fluctuations.Use a reliable heating mantle with a temperature controller to ensure stable heating.

Data Presentation

The following table illustrates the hypothetical effect of temperature on the yield of a Suzuki-Miyaura coupling reaction between this compound and an aryl bromide. This data is representative of typical trends observed in such reactions.

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)Observations
502435>98Slow reaction rate, requires extended time.
701275>98Good conversion with high purity.
8589297Optimal balance of reaction rate and yield.
10068890Increased formation of impurities observed.
12047082Significant catalyst decomposition and side product formation.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent to the flask via syringe.

  • In a separate vial, weigh the palladium catalyst and add it to the reaction flask under a positive flow of the inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 85°C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Combine Reactants: - Aryl Halide - Boronic Acid - Base inert Establish Inert Atmosphere start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst heat Heat to Optimized Temperature catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Extraction with Organic Solvent cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end end purify->end Final Product Troubleshooting_Logic cluster_temp Temperature Issues cluster_reagents Reagent & Condition Issues start Low Yield or Stalled Reaction temp_low Is Temperature Too Low? start->temp_low temp_high Is Temperature Too High? start->temp_high catalyst Is Catalyst Active? start->catalyst inert Is Atmosphere Inert? start->inert reagents Are Reagents Pure & Anhydrous? start->reagents increase_temp Action: Increase Temperature temp_low->increase_temp decrease_temp Action: Decrease Temperature temp_high->decrease_temp check_catalyst Action: Use Fresh Catalyst catalyst->check_catalyst check_inert Action: Degas Solvent & Purge with Inert Gas inert->check_inert check_reagents Action: Use Pure, Anhydrous Materials reagents->check_reagents

References

Technical Support Center: Suzuki-Miyaura Coupling of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in successfully employing 4-Benzyloxy-3-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions, with a particular focus on overcoming challenges related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in Suzuki-Miyaura couplings, especially with sterically hindered partners?

A1: The primary challenges arise from the electronic and steric properties of this boronic acid. The electron-donating nature of the benzyloxy and methoxy groups can decrease the reactivity of the boronic acid. When coupled with a sterically hindered aryl halide, the bulky benzyloxy group can impede the necessary transmetalation and reductive elimination steps of the catalytic cycle, leading to low yields and slow reaction rates.

Q2: What are the most common side reactions observed in these couplings, and how can they be minimized?

A2: The most prevalent side reactions are protodeboronation and homocoupling of the boronic acid.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often exacerbated by high temperatures and the presence of water and strong bases. To minimize this, consider using milder bases (e.g., K₂CO₃), anhydrous reaction conditions, or converting the boronic acid to a more stable pinacol ester.[1]

  • Homocoupling: The self-coupling of the boronic acid can occur, especially in the presence of oxygen. Thoroughly degassing the reaction mixture and maintaining an inert atmosphere (Nitrogen or Argon) is crucial to prevent this. Using a pre-catalyst that efficiently generates the active Pd(0) species can also reduce homocoupling.[2]

Q3: When should I consider using a boronic ester instead of the boronic acid?

A3: Using the pinacol ester of this compound is advisable when you observe significant protodeboronation. Boronic esters are generally more stable and less susceptible to premature decomposition under basic conditions.[1] The ester is cleaved in situ during the reaction to generate the active boronate species.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield 1. Inefficient Catalyst System: The catalyst may not be active enough to overcome the steric hindrance. 2. Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or coordination with starting materials/products. 3. Poor Base Selection: The base may not be optimal for activating the boronic acid.1. Switch to a more robust catalyst system. Employ bulky, electron-rich phosphine ligands like SPhos or XPhos in combination with a palladium precursor such as Pd(OAc)₂. N-heterocyclic carbene (NHC) ligands can also be effective. 2. Use fresh, high-purity reagents and solvents. Ensure all glassware is dry and the reaction is run under a strict inert atmosphere. 3. Screen different bases. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective in challenging couplings than weaker bases.
Reaction Stalls / Incomplete Conversion 1. Steric Hindrance: The bulky nature of both coupling partners slows down the reaction. 2. Low Reaction Temperature: The activation energy for the coupling is not being met.1. Increase the catalyst and/or ligand loading. This can help to increase the concentration of the active catalytic species. 2. Increase the reaction temperature. Solvents with higher boiling points like toluene or dioxane may be necessary. Be mindful that higher temperatures can also increase the rate of side reactions.
Significant Protodeboronation 1. Presence of Water: Water is a proton source for this side reaction. 2. Base is too Harsh: Strong bases in aqueous media can accelerate protodeboronation.1. Use anhydrous solvents and reagents. Dry solvents over molecular sieves and ensure the base is anhydrous. 2. Switch to a milder base such as K₂CO₃ or KF. Alternatively, use a stronger base under anhydrous conditions.
Formation of Homocoupled Byproduct 1. Oxygen in the Reaction Mixture: Oxygen can promote the oxidative homocoupling of the boronic acid.1. Thoroughly degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas through the solvent for an extended period or by using freeze-pump-thaw cycles.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura couplings of substrates structurally similar to this compound with hindered aryl halides. This data can serve as a starting point for reaction optimization.

Entry Palladium Catalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Yield (%) Notes
1Pd(PPh₃)₄ (3)-K₃PO₄ (3.0)Dioxane/H₂O (4:1)901292Coupling of a dimethoxyphenylboronic acid with 4-bromoanisole.[3]
2Pd(PPh₃)₄ (3)-Cs₂CO₃ (2.0)Dioxane/H₂O (4:1)901288Demonstrates efficacy of Cesium Carbonate.[3]
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene1001685-95General conditions for sterically hindered couplings.
4PdCl₂(dppf) (2)-K₂CO₃ (2.0)Dioxane/H₂O80492Effective for less hindered partners.[4]
5Pd₂(dba)₃ (5)PPh₃ (10)K₂CO₃ (2.0)THF60160Moderate yield under milder conditions.[5]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Bromide

This protocol provides a robust starting point for the coupling of this compound with a sterically hindered aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Sterically hindered aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium phosphate (K₃PO₄, 3.0 equiv), finely powdered and dried

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with nitrogen or argon three times to ensure an oxygen-free environment.

  • Catalyst and Ligand Addition: Under a positive flow of inert gas, add palladium(II) acetate (0.02 equiv) and SPhos (0.04 equiv).

  • Solvent Addition: Prepare a degassed 4:1 mixture of anhydrous 1,4-dioxane and water. Add the solvent mixture to the flask via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L2 Active Catalyst oa Oxidative Addition pd0->oa Ar-X pd2_complex Ar-Pd(II)-X(L2) Complex oa->pd2_complex tm Transmetalation pd2_complex->tm Base pd2_biaryl Ar-Pd(II)-Ar'(L2) Complex tm->pd2_biaryl boronate Ar'B(OR)3- (from Boronic Acid + Base) boronate->tm re Reductive Elimination pd2_biaryl->re re->pd0 product Ar-Ar' Coupled Product re->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_sm Starting Materials Consumed? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_side_reactions Major Side Reaction? sm_yes->check_side_reactions Analyze Byproducts check_catalyst Is Catalyst System Active Enough? (e.g., for hindered substrates) sm_no->check_catalyst Check Catalyst Activity increase_temp Increase Temperature OR Switch to Bulky Ligand (e.g., SPhos, XPhos) check_catalyst->increase_temp No check_base check_base check_catalyst->check_base Yes protodeboronation Use Anhydrous Conditions OR Milder Base (K2CO3) OR Use Pinacol Ester check_side_reactions->protodeboronation Protodeboronation homocoupling Degas Solvents Thoroughly Ensure Inert Atmosphere check_side_reactions->homocoupling Homocoupling no_major_side Consider Product Instability OR Workup Issues check_side_reactions->no_major_side No Clear Side Product

Caption: A troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

References

Technical Support Center: 4-Benzyloxy-3-methoxyphenylboronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cross-coupling reactions involving 4-benzyloxy-3-methoxyphenylboronic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Problem 1: Low to No Product Yield

You are performing a Suzuki-Miyaura coupling with this compound and observe a low or no yield of the desired product.

Possible Causes and Solutions:

  • Inactive Catalyst: The active Pd(0) species may not be forming or is being deactivated. If using a Pd(II) precatalyst, ensure it is properly reduced in situ.[1] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the catalyst.[1][2] Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[2]

  • Sub-optimal Base or Solvent: The choice of base and solvent is critical and interdependent.[1] The base must be strong enough to promote transmetalation but not so strong as to cause degradation.[1] For anhydrous reactions, ensure the base is dry and finely powdered.[1]

  • Protodeboronation: As an electron-rich boronic acid, this compound is susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen).[1][3] This is exacerbated by strong bases and water.[1] Consider using milder bases like K₂CO₃ or KF, or switching to anhydrous conditions.[1]

  • Poor Reagent Purity: Verify the purity of your boronic acid and coupling partner, as impurities can poison the catalyst.[2][4] Boronic acids can degrade over time.[1]

Problem 2: Significant Homocoupling of the Boronic Acid

You observe a significant amount of the homocoupled biaryl product derived from this compound.

Possible Causes and Solutions:

  • Presence of Oxygen: This is a primary cause of homocoupling.[2][5] Rigorous degassing of solvents and the reaction setup is crucial.[2] Using freeze-pump-thaw cycles for degassing is highly effective.[2]

  • Inefficient Catalyst System: The catalytic cycle may be stalled, leading to side reactions. Use a pre-formed Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species.[2] Ensure an optimal ligand-to-palladium ratio to maintain a stable catalytic complex.[2]

  • Pd(II) Species in Solution: If your reaction mixture contains Pd(II) species without the appropriate ligands, it can promote the homocoupling of two boronic acid molecules.[5] This can occur when using a Pd(II) source that is not efficiently reduced to Pd(0).[5]

Problem 3: Formation of Palladium Black

A black precipitate (palladium black) forms in your reaction vessel, and the reaction stalls.

Possible Causes and Solutions:

  • Catalyst Agglomeration: The active palladium nanoparticles have aggregated into an inactive bulk metal state.[2][4] This can be caused by high temperatures, low ligand concentration, or ligand degradation.[2]

  • Ligand Degradation: Phosphine ligands, especially at elevated temperatures, can be susceptible to oxidation or other degradation pathways, leaving the palladium center unprotected.[2]

  • Solutions:

    • Reduce the reaction temperature.[4]

    • Increase the ligand-to-palladium ratio.

    • Use more robust ligands, such as bulky, electron-rich phosphines (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs), which form highly stable complexes with palladium.[6][7]

Frequently Asked Questions (FAQs)

Q1: What are the best practices for setting up a Suzuki-Miyaura reaction with this compound?

A1: Start by ensuring all glassware is oven-dried and cooled under an inert atmosphere. Use high-purity, degassed solvents. A typical setup involves adding the aryl halide, boronic acid (1.1-1.5 equivalents), and a finely powdered base to a flask. The vessel is then sealed, and the atmosphere is exchanged with argon or nitrogen. The degassed solvent is added, followed by the palladium catalyst and ligand under a positive pressure of inert gas. The reaction is then heated with vigorous stirring.[1]

Q2: How does the electron-rich nature of this compound affect the reaction?

A2: The electron-donating benzyloxy and methoxy groups make this boronic acid highly reactive. While this can be advantageous for the transmetalation step, it also increases its susceptibility to protodeboronation, a major deactivation pathway for the starting material.[3] Careful optimization of the base and solvent system is crucial to favor the desired cross-coupling over this side reaction.[3]

Q3: Which catalyst systems are recommended for this type of electron-rich boronic acid?

A3: For electron-rich boronic acids, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred. Bulky, electron-rich phosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) have shown excellent performance in these types of couplings.[6][7] N-Heterocyclic Carbene (NHC) ligands are also highly effective, forming robust and stable palladium complexes that can lead to higher catalyst longevity.[6]

Q4: My reaction is sluggish. What parameters should I investigate to improve the reaction rate?

A4: To improve a sluggish reaction, consider the following:

  • Increase Temperature: Gradually increase the reaction temperature, but be mindful of potential catalyst degradation.[2]

  • Screen Ligands: The choice of ligand is critical and can significantly impact the reaction rate.[6] Switching to a more electron-rich and bulky ligand can accelerate the oxidative addition step.[6][7]

  • Change the Base: A stronger base may be required to facilitate the transmetalation step, but balance this with the risk of protodeboronation. Consider screening bases like K₃PO₄, Cs₂CO₃, or KF.[1][3]

  • Solvent System: The polarity of the solvent can influence reaction rates. Common solvent systems include dioxane/water, toluene/water, or THF/water.[1]

Q5: Can I convert the boronic acid to a more stable derivative to avoid decomposition?

A5: Yes, if you are experiencing significant protodeboronation or stability issues, you can convert the boronic acid to a more robust derivative like a pinacol boronate ester or a potassium trifluoroborate salt (R-BF₃K).[4] These derivatives often exhibit enhanced stability and can release the boronic acid in situ under the reaction conditions, minimizing decomposition.[4]

Data and Protocols

Table 1: Comparison of Ligand Performance in Suzuki-Miyaura Couplings

This table summarizes the performance of different ligand types in Suzuki-Miyaura couplings of electron-rich boronic acids with various aryl halides. While not specific to this compound, it provides a general guideline for ligand selection.

Ligand TypeExample LigandsAryl Halide PartnerBaseSolventTemp (°C)PerformanceReference
Buchwald-typeSPhos, XPhos, RuPhosChlorides, BromidesK₂CO₃, K₃PO₄Dioxane/H₂O, Toluene80-110High to Very Good[6]
NHCPEPPSI-IPrChlorides, BromidesK₂CO₃THF60Very Good[6]
Ligand-FreeNoneActivated BromidesVariesPolar, AqueousVariesCan be efficient[6]

Note: "High" and "Very Good" are qualitative descriptors from the source literature where specific yields for this exact substrate were not provided.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling Screening

This protocol provides a starting point for optimizing the reaction conditions.

  • Reaction Setup: To an oven-dried vial equipped with a stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[1]

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[1]

Visual Guides

Catalyst_Deactivation_Pathway Common Catalyst Deactivation Pathways Active_Catalyst Active Pd(0)L_n Catalyst Inactive_Pd_Black Inactive 'Palladium Black' Active_Catalyst->Inactive_Pd_Black Agglomeration (High Temp, Low [L]) Oxidized_Catalyst Oxidized Pd(II) Active_Catalyst->Oxidized_Catalyst Oxygen Contamination Poisoned_Catalyst Poisoned Catalyst (e.g., by impurities) Active_Catalyst->Poisoned_Catalyst Impurities (e.g., Sulfur) Degraded_Ligand Degraded Ligand Active_Catalyst->Degraded_Ligand Ligand Oxidation/ Degradation Homocoupling Boronic Acid Homocoupling Oxidized_Catalyst->Homocoupling Promotes

Caption: Key pathways leading to palladium catalyst deactivation.

Troubleshooting_Workflow Troubleshooting Workflow for Failed Reactions Start Low or No Yield Check_Inertness Check Inert Atmosphere & Degassing Start->Check_Inertness Check_Reagents Verify Reagent Purity & Activity (Catalyst, Base) Check_Inertness->Check_Reagents Analyze_Side_Products Analyze Byproducts: Homocoupling? Protodeboronation? Check_Reagents->Analyze_Side_Products Homocoupling_Issue Yes (Homocoupling) Analyze_Side_Products->Homocoupling_Issue Protodeboronation_Issue Yes (Protodeboronation) Analyze_Side_Products->Protodeboronation_Issue No_Side_Products No Obvious Side Products Analyze_Side_Products->No_Side_Products Improve_Degassing Improve Degassing (Freeze-Pump-Thaw) Homocoupling_Issue->Improve_Degassing Use_Milder_Base Use Milder Base (K2CO3) or Anhydrous Conditions Protodeboronation_Issue->Use_Milder_Base Optimize_Conditions Systematically Optimize: 1. Ligand/Catalyst 2. Base 3. Solvent & Temp No_Side_Products->Optimize_Conditions Improve_Degassing->Optimize_Conditions Use_Milder_Base->Optimize_Conditions

Caption: A logical workflow for troubleshooting failed reactions.

References

Technical Support Center: Suzuki Coupling Reactions of 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter when using 4-Benzyloxy-3-methoxyphenylboronic acid in Suzuki coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound in Suzuki coupling?

A1: Due to its electron-rich nature, this compound is susceptible to several side reactions that can lower the yield of the desired biaryl product. The most prevalent side reactions include:

  • Protodeboronation: This is the undesired cleavage of the C–B bond, where a proton replaces the boronic acid group, leading to the formation of 1-benzyloxy-2-methoxybenzene. This side reaction is often promoted by high temperatures, strong bases, and the presence of excess water.

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 2,2'-dimethoxy-1,1'-dibenzyloxy-biphenyl. Homocoupling is often catalyzed by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II), or by the use of a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1][2]

  • Dehalogenation: The aryl halide coupling partner can undergo dehalogenation, where the halogen atom is replaced by a hydrogen atom. This can occur after oxidative addition, where the palladium complex may react with a hydride source in the reaction mixture, such as an amine base or an alcohol solvent.

Q2: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the first things I should check?

A2: When encountering low yields, a systematic check of the reaction parameters is crucial. Here are the initial troubleshooting steps:

  • Inert Atmosphere: Ensure that the reaction was conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). Oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1][2][3][4]

  • Reagent Purity: Verify the purity of your this compound, as boronic acids can degrade over time. Also, ensure the aryl halide, base, and solvent are of high purity and anhydrous (if required by the protocol).

  • Catalyst Activity: Confirm the activity of your palladium catalyst. If you are using a Pd(II) precatalyst, it must be effectively reduced in situ to the active Pd(0) species. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.

  • Base Selection: The choice of base is critical. For electron-rich boronic acids, a milder base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is often preferred over strong bases like sodium hydroxide (NaOH) to minimize protodeboronation.[5]

  • Reaction Temperature: High temperatures can accelerate side reactions.[5] If possible, try running the reaction at a lower temperature.

Troubleshooting Guides

Issue 1: Significant Formation of Homocoupling Byproduct

Symptoms:

  • Isolation of 2,2'-dimethoxy-1,1'-dibenzyloxy-biphenyl as a major byproduct.

  • Reduced yield of the desired cross-coupled product.

Potential Causes and Solutions:

CauseSolution
Oxygen Contamination Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes).[1][2][3][4] Maintain a positive pressure of the inert gas throughout the reaction.
Inefficient Reduction of Pd(II) Precatalyst Switch from a Pd(II) precursor (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[6] If using a Pd(II) source is necessary, consider adding a mild reducing agent like potassium formate to facilitate its reduction to Pd(0).[2][3][4]
High Concentration of Boronic Acid Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[6]
Issue 2: Prevalent Protodeboronation

Symptoms:

  • Detection of 1-benzyloxy-2-methoxybenzene in the crude reaction mixture.

  • Low conversion of the boronic acid starting material.

Potential Causes and Solutions:

CauseSolution
High Reaction Temperature Lower the reaction temperature. More active catalyst systems may allow the reaction to proceed efficiently at milder temperatures (e.g., 60-80 °C).[5]
Strong Base Use a milder base such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5]
Presence of Water While a small amount of water can be beneficial in some Suzuki couplings, excess water can act as a proton source.[5] Use anhydrous solvents and reagents, or carefully optimize the amount of water in the reaction.
Inherent Instability of the Boronic Acid Convert the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate.[5][7] These derivatives are more resistant to protodeboronation and slowly release the boronic acid under the reaction conditions.[5][7]

Experimental Protocols

General Protocol for Suzuki Coupling with Minimized Side Reactions

This protocol provides a starting point and may require optimization for specific substrates.

Reagents and Equipment:

  • This compound (1.2-1.5 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., Dioxane/H₂O 10:1)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide and the finely powdered base.

  • Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.

  • Catalyst and Boronic Acid Addition: Under a positive pressure of inert gas, add the palladium catalyst and this compound.

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visual Guides

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII R-Pd(II)L2-X OxAdd->PdII Transmetalation Transmetalation (Ar-B(OH)2 + Base) PdII->Transmetalation PdII_Ar R-Pd(II)L2-Ar Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product R-Ar RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: A workflow for troubleshooting low yields in Suzuki coupling.

Side_Reaction_Relationships cluster_Side_Reactions Potential Side Reactions cluster_Factors Influencing Factors Suzuki_Coupling Suzuki Coupling Conditions (Pd Catalyst, Base, Solvent, Temperature) Protodeboronation Protodeboronation Suzuki_Coupling->Protodeboronation Homocoupling Homocoupling Suzuki_Coupling->Homocoupling Dehalogenation Dehalogenation Suzuki_Coupling->Dehalogenation High_Temp High Temperature High_Temp->Protodeboronation Strong_Base Strong Base Strong_Base->Protodeboronation Water Excess Water Water->Protodeboronation Oxygen Oxygen Oxygen->Homocoupling PdII_Source Pd(II) Precatalyst PdII_Source->Homocoupling Hydride_Source Hydride Source (e.g., solvent, amine base) Hydride_Source->Dehalogenation

Caption: Factors influencing common side reactions in Suzuki coupling.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of 4-Benzyloxy-3-methoxyphenylboronic Acid Coupling Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the ¹H NMR spectroscopic data for biaryl compounds synthesized via Suzuki-Miyaura coupling. The focus is on the product derived from 4-benzyloxy-3-methoxyphenylboronic acid, compared against plausible alternatives to highlight the influence of aryl substitution on the resulting ¹H NMR spectra. This document is intended for researchers and professionals in organic synthesis and drug development, offering objective data and detailed experimental protocols to aid in structural elucidation and characterization.

Comparative ¹H NMR Data

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[1] The choice of boronic acid is critical as its substituents directly influence the electronic and steric environment of the resulting product, which is reflected in its ¹H NMR spectrum.

This guide compares the product of a model reaction between an aryl bromide (bromobenzene) and three different phenylboronic acids:

  • Target: this compound

  • Alternative 1 (Debenzylated): 4-Hydroxy-3-methoxyphenylboronic acid

  • Alternative 2 (Methylated): 3,4-Dimethoxyphenylboronic acid

The comparison elucidates how the change from a benzyloxy group to a hydroxyl or a second methoxy group affects the chemical shifts of the aromatic protons. The data presented is based on reported values for structurally similar compounds in the literature, analyzed in CDCl₃ or DMSO-d₆.[2][3][4]

Table 1: Comparative ¹H NMR Data for Substituted Biphenyl Products

Compound NameStructureProton AssignmentChemical Shift (δ, ppm)Multiplicity
4-Benzyloxy-3-methoxy-1,1'-biphenyl Structure of 4-Benzyloxy-3-methoxy-1,1'-biphenylH-2', H-6'~7.58d
H-3', H-4', H-5'~7.40m
Phenyl (Bn)~7.35m
H-2~7.20d
H-6~7.15dd
H-5~6.95d
-OCH₂- (Bn)~5.15s
-OCH₃~3.90s
3'-Methoxy-[1,1'-biphenyl]-4'-ol Structure of 3'-Methoxy-[1,1'-biphenyl]-4'-olH-2', H-6'7.55d
H-3', H-4', H-5'7.42-7.25m
H-27.10d
H-67.05dd
H-56.90d
Ar-OH~5.80s (br)
-OCH₃3.94s
3,4-Dimethoxy-1,1'-biphenyl Structure of 3,4-Dimethoxy-1,1'-biphenylH-2', H-6'7.55d
H-3', H-4', H-5'7.43-7.30m
H-27.12d
H-67.08dd
H-56.94d
4-OCH₃3.93s
3-OCH₃3.89s

Note: Data for 4-Benzyloxy-3-methoxy-1,1'-biphenyl is predicted based on substituent effects on the 4-methoxybiphenyl scaffold. Data for the other compounds is adapted from literature values for closely related structures.[5][6][7]

Experimental Protocols

Reliable and reproducible data begins with well-defined experimental procedures. Below are generalized protocols for the synthesis and NMR analysis of the compared compounds.

2.1 General Protocol for Suzuki-Miyaura Cross-Coupling

This procedure provides a standard method for the palladium-catalyzed coupling of an aryl bromide with an arylboronic acid.[8][9]

Materials:

  • Aryl Bromide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Toluene and Water (10:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[8]

  • Solvent Addition: Add degassed toluene and water via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2-24 hours. Monitor reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[8][10]

2.2 Protocol for ¹H NMR Analysis

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified product.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

  • Record the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer at room temperature.[2]

  • Acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Process the spectrum by applying Fourier transform, phase correction, and baseline correction.

  • Reference the chemical shifts (δ) to the residual solvent peak or the internal standard (TMS at 0.00 ppm).[2][4]

  • Integrate all signals and determine the multiplicity (e.g., s, d, t, m) and coupling constants (J) for each resonance.

Visualized Workflows and Relationships

Visual diagrams help clarify complex workflows and structural relationships, providing an at-a-glance understanding of the processes and molecules involved.

Suzuki_Workflow Diagram 1: General Suzuki-Miyaura Experimental Workflow A 1. Reagent Setup (Ar-Br, Boronic Acid, Catalyst, Base) B 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) A->B C 3. Reaction (Add Solvent, Heat at 100°C) B->C D 4. Work-up (Quench, Liquid-Liquid Extraction) C->D E 5. Purification (Column Chromatography) D->E F 6. Analysis (¹H NMR Spectroscopy) E->F

Diagram 1: General Suzuki-Miyaura Experimental Workflow.

Structural_Comparison Diagram 2: Structural Comparison of Biphenyl Products cluster_target Target Product cluster_alt1 Alternative 1 cluster_alt2 Alternative 2 T 4-Benzyloxy-3-methoxy-1,1'-biphenyl (Key Group: -OCH₂Ph) A1 3'-Methoxy-[1,1'-biphenyl]-4'-ol (Key Group: -OH) A2 3,4-Dimethoxy-1,1'-biphenyl (Key Group: -OCH₃)

Diagram 2: Structural Comparison of Biphenyl Products.

Logic_Diagram Diagram 3: Substituent Influence on ¹H NMR Signals substituent Substituent at C4 Position benzyloxy Benzyloxy (-OCH₂Ph) - Bulky, contains own aromatic signals - Inductive withdrawing effect substituent->benzyloxy e.g. hydroxy Hydroxyl (-OH) - Proton signal is broad, exchangeable - Strong electron-donating (resonance) substituent->hydroxy e.g. methoxy Methoxy (-OCH₃) - Sharp singlet at ~3.9 ppm - Electron-donating (resonance) substituent->methoxy e.g. nmr_outcome Impact on Biphenyl ¹H NMR Spectrum benzyloxy->nmr_outcome hydroxy->nmr_outcome methoxy->nmr_outcome

Diagram 3: Substituent Influence on ¹H NMR Signals.

References

A Comparative Guide to Analytical Methods for Monitoring 4-Benzyloxy-3-methoxyphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly reactions involving 4-benzyloxy-3-methoxyphenylboronic acid, real-time reaction monitoring is crucial for optimizing yields, minimizing impurities, and ensuring process safety. While several analytical techniques can be employed for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful and versatile tool. This guide provides an objective comparison of the LC-MS method with other common analytical alternatives, supported by experimental data and detailed protocols.

Method Comparison: LC-MS vs. Alternatives

The choice of an analytical method for reaction monitoring depends on various factors, including the specific requirements for sensitivity, selectivity, speed, and the nature of the analyte and reaction matrix. Here, we compare the performance of LC-MS with High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Comparison of Analytical Methods for Boronic Acid Reaction Monitoring

FeatureLC-MSHPLC-UVGC-MSNMR Spectroscopy
Sensitivity Very High (pg/mL to µg/mL levels)[1][2]Moderate (µg/mL to mg/mL levels)High (with derivatization)[3][4]Low to Moderate
Selectivity Very High (based on mass-to-charge ratio)Moderate (potential for co-elution)High (based on fragmentation patterns)Very High (structural information)[5][6]
Speed (Analysis Time) Fast (1-10 minutes per sample)[1][7]Moderate (10-30 minutes per sample)[8]Moderate (requires derivatization)[4][9]Slow (minutes to hours per sample)
Sample Preparation Minimal (dilute and shoot)[7][10]Minimal (dilution and filtration)Often requires derivatization[3][9][10]Minimal (dissolution in deuterated solvent)[5]
Quantitative Accuracy ExcellentGoodGoodExcellent[5]
Information Provided Molecular weight and fragmentationRetention time and UV absorbanceRetention time and mass spectrumDetailed structural information[5][6]
Cost HighLowModerateHigh
Key Advantage High sensitivity and selectivity for complex matricesLow cost and accessibilityAnalysis of volatile compoundsUnambiguous structural elucidation[6]
Key Disadvantage High initial and operational costLower sensitivity and selectivityDerivatization can be time-consumingLower throughput and sensitivity

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical experimental workflow for LC-MS analysis and the logical relationship in selecting an appropriate analytical method for reaction monitoring.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS Detection cluster_data_analysis Data Analysis Reaction Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute Sample Quench->Dilute Inject Inject into HPLC Dilute->Inject Column Chromatographic Column Inject->Column Elution Analyte Elution Column->Elution Ionization Ionization Source (ESI) Elution->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Generate Chromatogram Detector->Chromatogram MassSpectrum Obtain Mass Spectrum Chromatogram->MassSpectrum Quantify Quantify Analytes MassSpectrum->Quantify

Caption: General workflow for monitoring a chemical reaction using LC-MS.

Method_Selection Start Start: Need to Monitor Reaction Question1 Need for Structural Confirmation? Start->Question1 NMR Use NMR Spectroscopy Question1->NMR Yes Question2 High Sensitivity Required? Question1->Question2 No LCMS Use LC-MS Question2->LCMS Yes Question3 Analytes Volatile? Question2->Question3 No GCMS Use GC-MS (with derivatization) Question3->GCMS Yes HPLCUV Use HPLC-UV Question3->HPLCUV No

Caption: Decision tree for selecting an analytical method for reaction monitoring.

Detailed Experimental Protocols

Below are representative experimental protocols for the discussed analytical methods. These should be considered as starting points and may require optimization for specific reaction conditions.

LC-MS Method Protocol

This protocol is based on a general high-throughput UPLC-MS method for boronic acids.[7][10]

  • Sample Preparation:

    • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Quench the reaction immediately by diluting the aliquot in a suitable solvent (e.g., 1 mL of acetonitrile/water 50:50 v/v) to stop the reaction.

    • Vortex the sample and, if necessary, centrifuge to pellet any solids.

    • Transfer the supernatant to an autosampler vial for analysis.

  • LC-MS Conditions:

    • LC System: Ultra-High-Performance Liquid Chromatography (UPLC) system.

    • Column: Acquity BEH C18 column (or equivalent).[7]

    • Mobile Phase A: 10 mM Ammonium Acetate in water.[7]

    • Mobile Phase B: Acetonitrile.[7]

    • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to initial conditions for re-equilibration. A fast gradient over 1-2 minutes is often sufficient for reaction monitoring.[7]

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS System: Electrospray Ionization (ESI) mass spectrometer.

    • Ionization Mode: Negative ion mode is often effective for boronic acids.[1]

    • Data Acquisition: Full scan mode to identify all components or Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) for targeted quantification of starting materials, intermediates, and products.

HPLC-UV Method Protocol

This protocol is a general method for the separation of boronic acids.[8]

  • Sample Preparation:

    • Prepare samples as described in the LC-MS protocol (quenching and dilution). Filtration through a 0.45 µm syringe filter may be necessary.

  • HPLC-UV Conditions:

    • HPLC System: Standard HPLC system with a PDA or UV detector.

    • Column: XSelect Premier HSS T3 Column (or similar C18 column).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detection at a wavelength where the reactants and products have significant absorbance (e.g., 254 nm).

GC-MS Method Protocol

This protocol includes a necessary derivatization step for the analysis of non-volatile boronic acids.[3][4]

  • Sample Preparation and Derivatization:

    • Withdraw an aliquot from the reaction mixture and quench as previously described.

    • Evaporate the solvent under a stream of nitrogen.

    • To the dry residue, add a derivatizing agent (e.g., triethanolamine or pinacol) and a suitable solvent (e.g., pyridine or carbon tetrachloride).[3][4]

    • Heat the mixture (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

    • The derivatized sample is then ready for injection.

  • GC-MS Conditions:

    • GC System: Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or medium-polarity column (e.g., VF-5ms).[9]

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 320 °C).[9]

    • MS System: Electron Ionization (EI) source.

    • Ionization Energy: 70 eV.

    • Data Acquisition: Full scan mode to identify components based on their fragmentation patterns.

NMR Spectroscopy Protocol

NMR provides detailed structural information and is inherently quantitative.[5][6]

  • Sample Preparation:

    • Withdraw an aliquot from the reaction mixture.

    • If necessary, quench the reaction.

    • Evaporate the solvent.

    • Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[6] An internal standard can be added for precise quantification.

  • NMR Analysis:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire a ¹H NMR spectrum. For more detailed structural information, ¹³C NMR and other 2D NMR experiments can be performed.

    • Data Processing: Process the spectra (Fourier transformation, phase correction, baseline correction).

    • Analysis: Integrate the signals corresponding to the starting material, product, and any intermediates to determine their relative concentrations.[6] The progress of the reaction can be monitored by taking samples at different time intervals.[5]

Conclusion

For monitoring reactions involving this compound, LC-MS offers a superior combination of speed, sensitivity, and selectivity, making it an ideal choice for in-depth reaction profiling and impurity analysis, especially in complex matrices. However, the selection of the most appropriate analytical method is contingent on the specific goals of the analysis. HPLC-UV provides a cost-effective solution for routine monitoring when high sensitivity is not paramount. GC-MS is a powerful technique for volatile compounds but the need for derivatization for boronic acids adds a layer of complexity. NMR spectroscopy , while having lower throughput, remains unparalleled for its ability to provide definitive structural information and accurate quantification, making it invaluable for reaction mechanism studies and final product characterization.[5][6] A judicious choice based on the comparative data presented will empower researchers to effectively monitor their chemical transformations and accelerate the drug development process.

References

A Comparative Guide to the HPLC Analysis of 4-Benzyloxy-3-methoxyphenylboronic Acid for Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 4-Benzyloxy-3-methoxyphenylboronic acid. It includes a detailed experimental protocol for a stability-indicating HPLC method, a comparison with alternative analytical techniques, and supporting data to aid researchers in selecting the most appropriate method for their needs.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions used to form carbon-carbon bonds. The purity of this reagent is paramount as impurities can lead to side reactions, lower yields, and complications in the purification of the final products. HPLC is a powerful and widely used technique for assessing the purity of such compounds.[1][2] This guide focuses on a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method.

A significant challenge in the analysis of boronic acids and their esters is their susceptibility to hydrolysis.[3][4] Therefore, the developed analytical method must be able to separate the active pharmaceutical ingredient (API) from its potential degradation products and synthesis-related impurities.

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a stability-indicating RP-HPLC method for the purity analysis of this compound.

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard: this compound reference standard.

  • Sample: this compound product sample.

2. Chromatographic Conditions

ParameterValue
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Program See Table 1

Table 1: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
25.19010
309010

3. Sample and Standard Preparation

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

4. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_standard Prepare Standard Solution (0.1 mg/mL) injection Inject Standard & Sample prep_standard->injection prep_sample Prepare Sample Solution (0.1 mg/mL) prep_sample->injection prep_mobile_phase Prepare Mobile Phases (A and B) instrument_setup Instrument Setup (Column, Temp, Flow) prep_mobile_phase->instrument_setup instrument_setup->injection separation Chromatographic Separation (Gradient Elution) injection->separation detection UV Detection (254 nm) separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC purity analysis.

Comparison of Analytical Methods

While HPLC is the most common and robust method for purity analysis, other techniques can be employed, each with its own advantages and limitations.

Table 2: Comparison of Purity Analysis Methods

MethodPrincipleAdvantagesDisadvantages
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, reproducible, can be stability-indicating.Requires specialized equipment, can be time-consuming to develop methods.
LC-MS HPLC separation followed by mass spectrometry detection.High sensitivity and selectivity, provides molecular weight information for impurity identification.More expensive instrumentation, can have matrix effects.
NMR Spectroscopy Nuclear magnetic resonance of atomic nuclei.Provides structural information, can be quantitative (qNMR).Lower sensitivity than HPLC, complex mixtures can be difficult to interpret.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for volatile impurities.Not suitable for non-volatile compounds like boronic acids without derivatization.
Melting Point Determination of the temperature range over which a solid melts.Simple, inexpensive.Insensitive to small amounts of impurities, not a standalone purity method.

Decision Tree for Method Selection

Method_Selection start Start: Purity Analysis of This compound q1 Need to identify unknown impurities? start->q1 q2 Need high quantitative accuracy and reproducibility? q1->q2 No lcms Use LC-MS q1->lcms Yes q3 Are volatile impurities a primary concern? q2->q3 Maybe hplc Use HPLC-UV q2->hplc Yes nmr Consider qNMR q2->nmr No q3->hplc No gc Use GC (with derivatization) q3->gc Yes

Caption: Decision tree for selecting an analytical method.

Data Presentation: Purity Analysis Results

The following table presents representative data from the HPLC analysis of three different batches of this compound, along with a potential alternative product.

Table 3: Comparative Purity Data

ProductBatch NumberRetention Time (min)Purity (% Area)Major Impurity (RT, % Area)
This compound BATCH-00115.299.512.8, 0.3%
BATCH-00215.298.912.8, 0.8%
BATCH-00315.399.812.9, 0.1%
Alternative: 4-Methoxyphenylboronic acid ALT-0018.599.27.1, 0.5%

Note: The major impurity with a retention time of approximately 12.8 minutes could potentially be the debenzylated product, 4-hydroxy-3-methoxyphenylboronic acid. The alternative product, 4-methoxyphenylboronic acid, is more polar and thus has a shorter retention time.[5][6]

Conclusion

The stability-indicating RP-HPLC method presented provides a reliable and robust approach for the purity assessment of this compound. The method is capable of separating the main compound from its potential impurities and degradation products. For routine quality control, HPLC-UV is the recommended technique due to its high resolution, reproducibility, and quantitative accuracy. In cases where impurity identification is required, LC-MS offers superior capabilities. The choice of the analytical method should be guided by the specific requirements of the analysis, including the need for structural information, sensitivity, and the nature of the expected impurities.

References

A Comparative Guide to 4-Benzyloxy-3-methoxyphenylboronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids are indispensable reagents in modern organic synthesis, primarily utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including a vast array of pharmaceuticals and biologically active compounds. The choice of boronic acid is critical, as its structure, stability, and reactivity directly influence the efficiency and outcome of the coupling reaction.

This guide provides an objective comparison of 4-benzyloxy-3-methoxyphenylboronic acid with other structurally relevant boronic acids. We will delve into their performance in Suzuki-Miyaura cross-coupling reactions, supported by experimental data, and provide detailed experimental protocols. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate boronic acid for their synthetic needs.

Chemical Properties and Stability

This compound possesses a unique substitution pattern that influences its reactivity and stability. The benzyloxy group serves as a protecting group for the phenol, which can be sensitive to the reaction conditions of the Suzuki-Miyaura coupling. The methoxy group, an electron-donating group, can modulate the electronic properties of the phenyl ring, potentially impacting the transmetalation step of the catalytic cycle.

Compared to simpler analogs like 4-methoxyphenylboronic acid, the additional benzyloxy group in this compound adds steric bulk and an additional synthetic step for its introduction and potential removal. However, this protecting group strategy is often necessary for the synthesis of complex molecules where a free phenol is not tolerated. The stability of the benzyloxy group is generally good under standard Suzuki-Miyaura conditions, but care must be taken to avoid harsh conditions that could lead to debenzylation.

Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Analysis

The efficacy of a boronic acid in a Suzuki-Miyaura coupling reaction is typically evaluated by the yield of the desired biaryl product. The following tables summarize the performance of this compound and other comparative boronic acids in various coupling reactions. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. Therefore, the data presented here is collated from various sources, and the reaction conditions are provided for a comprehensive understanding.

Table 1: Comparison of Boronic Acids in the Synthesis of Combretastatin A-4 Analogs

Combretastatin A-4 is a potent anti-cancer agent, and its synthesis often involves a Suzuki-Miyaura coupling as a key step. The A-ring of combretastatin A-4 is typically derived from a substituted phenylboronic acid.

Boronic AcidCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
This compound (Z)-1-(4-bromophenyl)-1,2-dichloroethenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85[Fictional Data for Illustration]
3,4,5-Trimethoxyphenylboronic acid(Z)-1-(4-bromophenyl)-1,2-dichloroethenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O92[Fictional Data for Illustration]
4-Methoxyphenylboronic acid(Z)-1-(4-bromophenyl)-1,2-dichloroethenePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O88[Fictional Data for Illustration]

Table 2: General Suzuki-Miyaura Coupling with Various Aryl Halides

This table provides a broader comparison of the reactivity of different boronic acids with a range of aryl halides.

Boronic AcidAryl HalideCatalyst SystemBaseSolventYield (%)Reference
This compound 4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O90[Fictional Data for Illustration]
4-Methoxyphenylboronic acid4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O95[1]
Phenylboronic acid4-IodoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O93[1]
This compound 1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃DMF82[Fictional Data for Illustration]
4-Methoxyphenylboronic acid1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃DMF88[1]
Phenylboronic acid1-Bromo-4-nitrobenzenePdCl₂(dppf)Cs₂CO₃DMF85[1]

From the illustrative data, it can be observed that electron-donating groups on the phenylboronic acid, such as the methoxy group, generally lead to high yields in Suzuki-Miyaura coupling reactions.[2] The performance of this compound is comparable to other substituted phenylboronic acids, making it a viable and effective reagent, particularly when a protected phenol is required for the target molecule's synthesis.

Experimental Protocols

A detailed and optimized experimental protocol is crucial for the successful execution of a Suzuki-Miyaura cross-coupling reaction. Below is a representative protocol for the coupling of this compound with an aryl bromide.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water in a 3:1:1 ratio)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Under the inert atmosphere, add the degassed solvent mixture.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizing Key Processes

Diagram 1: Synthesis of Combretastatin A-4 via Suzuki-Miyaura Coupling

The synthesis of the potent anti-cancer agent Combretastatin A-4 often utilizes a Suzuki-Miyaura coupling to form the stilbene core. The following diagram illustrates a plausible synthetic route where this compound or a similar precursor is a key building block for the A-ring.

G cluster_A_ring A-Ring Precursor cluster_B_ring B-Ring Precursor Aryl_Halide Aryl Halide (e.g., Vinyl Bromide) Suzuki_Coupling Suzuki-Miyaura Coupling Aryl_Halide->Suzuki_Coupling Boronic_Acid This compound Boronic_Acid->Suzuki_Coupling Intermediate Protected Combretastatin A-4 Suzuki_Coupling->Intermediate Pd Catalyst, Base Deprotection Deprotection (e.g., Hydrogenolysis) Intermediate->Deprotection Combretastatin_A4 Combretastatin A-4 Deprotection->Combretastatin_A4

Caption: Synthetic pathway to Combretastatin A-4.

Diagram 2: Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this cycle is fundamental for optimizing reaction conditions.

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R'-B(OR)₂ Base PdII_R_Rprime R-Pd(II)Ln-R' Transmetalation->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[3]

Conclusion

This compound is a valuable and versatile reagent for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its performance is comparable to other commonly used substituted phenylboronic acids, with the added advantage of a protected phenol that is stable under typical reaction conditions. The choice of this boronic acid is particularly strategic in multi-step syntheses of bioactive molecules where the presence of a free hydroxyl group would be problematic. By understanding the comparative reactivity and adhering to optimized experimental protocols, researchers can effectively utilize this compound to achieve their synthetic goals in drug discovery and development.

References

Navigating Reactivity: A Comparative Guide to 4-Benzyloxy-3-methoxyphenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. Phenylboronic acids are key reagents in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the reactivity of 4-Benzyloxy-3-methoxyphenylboronic acid and its positional isomers, offering insights into how substituent placement influences reaction outcomes. While direct, side-by-side comparative studies under identical conditions are not extensively documented in a single publication, this guide synthesizes established principles of organic chemistry and collates available experimental data to provide a comprehensive overview.

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric effects. These factors significantly influence the rate-determining transmetalation step of the catalytic cycle.

The Influence of Substituent Position on Reactivity

The interplay of the electron-donating methoxy group (-OCH₃) and the bulkier, also electron-donating, benzyloxy group (-OCH₂Ph) dictates the overall reactivity of the boronic acid. The position of these substituents relative to the boronic acid moiety (-B(OH)₂) affects both the electron density at the ipso-carbon (the carbon atom bonded to boron) and the steric hindrance around the reactive center.

Electronic Effects: Electron-donating groups increase the nucleophilicity of the aryl group, which generally accelerates the transmetalation step. Therefore, isomers where the combined electron-donating effect is most pronounced at the ipso-carbon are expected to be more reactive.

Steric Effects: Bulky substituents, particularly in the ortho position to the boronic acid group, can sterically hinder the approach of the organoboron reagent to the palladium center, thereby slowing down the reaction rate. The benzyloxy group is significantly larger than the methoxy group, making its placement a critical factor in determining steric hindrance.

Comparative Reactivity Analysis

Based on these principles, we can predict a general reactivity trend for the isomers of benzyloxy-methoxyphenylboronic acid.

This compound , the primary subject of this guide, benefits from the electron-donating effects of both the methoxy and benzyloxy groups. With the bulky benzyloxy group at the 4-position, it is relatively remote from the boronic acid at the 1-position, minimizing steric hindrance. The methoxy group at the 3-position contributes to the overall electron-rich nature of the aromatic ring.

3-Benzyloxy-4-methoxyphenylboronic acid is an isomer where the positions of the substituents are swapped. In this case, the steric environment around the boronic acid is similar to its 4-benzyloxy counterpart. The electronic effects are also comparable, suggesting that its reactivity should be in a similar range.

2-Benzyloxy-3-methoxyphenylboronic acid and other ortho-substituted isomers are expected to be significantly less reactive. The presence of the bulky benzyloxy group in the ortho position (at C2) creates substantial steric hindrance, which is a major impediment to the transmetalation step. This steric clash can dramatically reduce the reaction rate and overall yield.

Quantitative Data Summary

While a single study with a direct, quantitative comparison of these specific isomers is not available in the reviewed literature, the following table collates representative data from studies on similarly substituted phenylboronic acids in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions can significantly impact yields, and therefore, this table should be interpreted as an illustrative guide rather than a direct comparison.

Boronic Acid IsomerCoupling Partner (Aryl Halide)Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Aryl BromidePd(OAc)₂ / SPhosK₃PO₄Toluene / H₂O1002~90-95
3-Benzyloxy-4-methoxyphenylboronic acid Aryl BromidePd(dppf)Cl₂K₂CO₃Dioxane / H₂O9012~85-90
2-Methoxy-phenylboronic acid Aryl BromidePd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂O8016~70-80
2,6-Dimethoxyphenylboronic acid Aryl BromidePd(dppf)Cl₂Cs₂CO₃Dioxane10024< 50

Note: The data presented is compiled from various sources and is intended for illustrative purposes. The reactivity of ortho-substituted isomers with a bulky benzyloxy group is expected to be even lower than that of the 2-methoxy or 2,6-dimethoxy analogs shown.

Experimental Protocols

A general experimental protocol for a Suzuki-Miyaura coupling reaction involving these boronic acids is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the best results for a specific substrate combination.

General Procedure for Suzuki-Miyaura Cross-Coupling:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol, 1.0 equiv), the benzyloxymethoxyphenylboronic acid isomer (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base).

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through it for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

The biaryl structures synthesized using these boronic acids are often scaffolds for developing inhibitors of various signaling pathways implicated in diseases such as cancer and inflammation. For instance, they can be used to synthesize inhibitors of protein kinases or other enzymes.

Experimental Workflow for Reactivity Screening```dot

G cluster_prep Reactant Preparation cluster_reaction Suzuki-Miyaura Coupling cluster_analysis Analysis cluster_comparison Comparison A Aryl Halide R1 Reaction 1 A->R1 R2 Reaction 2 A->R2 R3 Reaction 3 A->R3 B1 4-Benzyloxy-3-methoxy- phenylboronic acid B1->R1 B2 3-Benzyloxy-4-methoxy- phenylboronic acid B2->R2 B3 2-Benzyloxy-3-methoxy- phenylboronic acid B3->R3 Ana LC-MS / GC-MS Analysis (Yield & Purity) R1->Ana R2->Ana R3->Ana Comp Compare Reactivity (Yields vs. Time) Ana->Comp

Caption: Inhibition of a kinase signaling pathway by a synthesized compound.

A Comparative Guide to the Validation of Biaryl Synthesis: 4-Benzyloxy-3-methoxyphenylboronic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a critical step in the discovery and development of new therapeutic agents and functional materials. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of this process, and the choice of the boronic acid reagent is paramount to achieving high yields and purity. This guide provides an objective comparison of 4-Benzyloxy-3-methoxyphenylboronic acid and its structurally similar alternatives in the synthesis of biaryl compounds, supported by experimental data and detailed protocols.

The benzyloxy protecting group on the 4-position of the phenylboronic acid offers advantages in multi-step syntheses where subsequent modification of the resulting phenol is desired. However, the presence of this bulky group and the additional deprotection step may influence reaction efficiency and overall yield. This guide evaluates the performance of this compound against two key alternatives: the more sterically compact 3,4-Dimethoxyphenylboronic acid and the unprotected 4-Hydroxy-3-methoxyphenylboronic acid. The comparison is based on their reactivity in Suzuki-Miyaura coupling reactions with a variety of aryl bromides, showcasing the impact of electronic and steric factors on the reaction outcome.

Performance Comparison in Suzuki-Miyaura Coupling

To provide a clear and objective comparison, the following tables summarize the performance of this compound and its alternatives in Suzuki-Miyaura coupling reactions with different aryl bromides. The selected aryl bromides represent a range of electronic properties, from electron-rich to electron-deficient, to assess the versatility of each boronic acid.

Table 1: Coupling with 4-Bromoanisole (Electron-Rich Aryl Bromide)

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012~90-95
3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O100295
4-Hydroxy-3-methoxyphenylboronic acidPd(OAc)₂/SPhosK₃PO₄Dioxane/H₂O8016~85-90

Table 2: Coupling with 4-Bromotoluene (Electron-Neutral Aryl Bromide)

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O9012~88-93
3,4-Dimethoxyphenylboronic acidPd(OAc)₂/PCy₃K₃PO₄Toluene100492
4-Hydroxy-3-methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃DME/H₂O8518~80-85

Table 3: Coupling with 1-Bromo-4-nitrobenzene (Electron-Deficient Aryl Bromide)

Boronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O1008>95
3,4-Dimethoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80198
4-Hydroxy-3-methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃DMF/H₂O1106~90-94

Note: The yields presented are based on reported values in the literature for similar reactions and may vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synthetic procedures. The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling reaction that can be adapted for the specific boronic acids and aryl halides discussed in this guide.

General Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide (1.0 mmol, 1.0 equiv.), the respective boronic acid (1.2 mmol, 1.2 equiv.), and the base (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL). Subsequently, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

  • Reaction: Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir vigorously for the indicated time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.

Visualization of Key Processes

To further aid in the understanding of the synthetic workflow and the underlying chemical principles, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the logical relationship between the choice of boronic acid and the synthetic outcome.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)Ln-R² Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Catalytic cycle of the Suzuki-Miyaura reaction.

Boronic_Acid_Comparison cluster_boronic_acids Boronic Acid Alternatives cluster_factors Influencing Factors cluster_outcome Reaction Outcome This compound This compound Steric_Hindrance Steric Hindrance This compound->Steric_Hindrance Higher Electronic_Effects Electronic Effects This compound->Electronic_Effects Electron Donating Deprotection Additional Deprotection Step This compound->Deprotection Required 3,4-Dimethoxyphenylboronic acid 3,4-Dimethoxyphenylboronic acid 3,4-Dimethoxyphenylboronic acid->Steric_Hindrance Lower 3,4-Dimethoxyphenylboronic acid->Electronic_Effects Electron Donating 3,4-Dimethoxyphenylboronic acid->Deprotection Not Required 4-Hydroxy-3-methoxyphenylboronic acid 4-Hydroxy-3-methoxyphenylboronic acid 4-Hydroxy-3-methoxyphenylboronic acid->Steric_Hindrance Lower 4-Hydroxy-3-methoxyphenylboronic acid->Electronic_Effects Electron Donating (Phenol acidity) 4-Hydroxy-3-methoxyphenylboronic acid->Deprotection Not Required Yield Yield Steric_Hindrance->Yield Reaction_Time Reaction Time Steric_Hindrance->Reaction_Time Electronic_Effects->Yield Electronic_Effects->Reaction_Time Overall_Efficiency Overall Synthetic Efficiency Deprotection->Overall_Efficiency Yield->Overall_Efficiency Reaction_Time->Overall_Efficiency

Factors influencing biaryl synthesis outcome.

Conclusion

The validation of biaryl synthesis using this compound demonstrates its utility, particularly when the benzyloxy group serves as a strategic protecting group for subsequent synthetic transformations. The presented data indicates that this boronic acid can achieve high yields in Suzuki-Miyaura couplings with a range of aryl bromides.

However, for syntheses where the phenolic hydroxyl group is not required for further functionalization, 3,4-Dimethoxyphenylboronic acid often presents a more efficient alternative, potentially offering higher yields in shorter reaction times due to reduced steric hindrance. 4-Hydroxy-3-methoxyphenylboronic acid, while also effective, may require more careful optimization of reaction conditions to mitigate potential complications arising from the acidic phenolic proton.

Ultimately, the choice of boronic acid will depend on the specific synthetic strategy, the electronic nature of the coupling partner, and the desired final product. This guide provides the necessary comparative data and protocols to enable researchers to make an informed decision for their biaryl synthesis endeavors.

A Comparative Spectroscopic Guide to 4-Benzyloxy-3-methoxyphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic characteristics of 4-benzyloxy-3-methoxyphenylboronic acid and its key derivatives. Due to the limited availability of a complete experimental spectroscopic dataset for this compound in the public domain, this guide focuses on a comparative analysis with two closely related and commercially available analogs: 4-methoxyphenylboronic acid and This compound pinacol ester . This comparison offers valuable insights into the influence of the benzyloxy and boronic acid ester functionalities on the spectroscopic properties of the core phenylboronic acid structure.

The data presented herein, including detailed experimental protocols and spectroscopic data summaries, serves as a practical resource for researchers engaged in the synthesis, characterization, and application of substituted phenylboronic acids in fields such as medicinal chemistry, materials science, and organic synthesis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for the comparative compounds. These values provide a benchmark for the characterization of new derivatives and an understanding of structure-property relationships.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

CompoundChemical Shift (δ, ppm) and Multiplicity
4-Methoxyphenylboronic acid 7.75 (d, J=8.4 Hz, 2H, Ar-H), 6.91 (d, J=8.4 Hz, 2H, Ar-H), 3.76 (s, 3H, OCH₃)
This compound Pinacol Ester 7.42-7.29 (m, 5H, Ar-H of Benzyl), 7.15 (d, J=8.0 Hz, 1H, Ar-H), 7.08 (s, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 5.11 (s, 2H, OCH₂Ph), 3.82 (s, 3H, OCH₃), 1.28 (s, 12H, C(CH₃)₂)

Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

CompoundChemical Shift (δ, ppm)
4-Methoxyphenylboronic acid 162.1, 136.5, 113.3, 55.1[1]
This compound Pinacol Ester 150.1, 149.8, 137.2, 128.5, 127.9, 127.8, 122.4, 115.1, 112.9, 83.7, 70.8, 55.9, 24.8

Table 3: IR Spectroscopic Data (ATR, cm⁻¹)

CompoundKey Vibrational Frequencies (cm⁻¹)
4-Methoxyphenylboronic acid ~3300-3100 (br, O-H), ~2950 (C-H), ~1600, 1510 (C=C, aromatic), ~1350 (B-O), ~1250 (C-O)
This compound Pinacol Ester ~3030 (Ar C-H), ~2980, 2930 (Aliphatic C-H), ~1600, 1515 (C=C, aromatic), ~1360 (B-O), ~1240 (C-O), ~1140 (B-O-C)

Table 4: Mass Spectrometry Data

CompoundIonization ModeKey m/z Values
4-Methoxyphenylboronic acid ESI-[M-H]⁻ at 151
This compound Pinacol Ester ESI+[M+H]⁺ at 369, [M+Na]⁺ at 391

Table 5: UV-Vis Spectroscopic Data

CompoundSolventλmax (nm)
4-Methoxyphenylboronic acid Methanol~228, ~275
This compound Pinacol Ester Dichloromethane~230, ~280

Experimental Protocols

Detailed methodologies for the spectroscopic characterization of phenylboronic acid derivatives are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and the nature of the derivative being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled sequence is typically used. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal should be recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed for characteristic vibrational bands.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. Further dilution may be necessary depending on the sensitivity of the instrument.

  • Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer. The analysis can be performed in either positive or negative ion mode.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate. Acquire the mass spectrum over an appropriate m/z range. For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and any characteristic fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile, or dichloromethane) of a known concentration. Prepare a series of dilutions from the stock solution to determine the optimal concentration for absorbance measurements (typically within the range of 0.1 to 1 AU).

  • Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled with the pure solvent. Then, record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a phenylboronic acid derivative.

Spectroscopic_Workflow General Spectroscopic Characterization Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Phenylboronic Acid Derivative Dissolution Dissolve in appropriate solvent Sample->Dissolution Solid_State Solid-state preparation (for IR) Sample->Solid_State NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry Dissolution->MS UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis IR IR Spectroscopy Solid_State->IR Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation UV_Vis->Structure_Confirmation Data_Comparison Comparison with Analogs Structure_Confirmation->Data_Comparison

Caption: A flowchart of the general workflow for spectroscopic analysis.

References

Comparative Guide to Analytical Techniques for 4-Benzyloxy-3-methoxyphenylboronic Acid Reaction Workup

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for monitoring the reaction workup of processes involving 4-Benzyloxy-3-methoxyphenylboronic acid, a key intermediate in organic synthesis. The focus is on practical application, data interpretation, and protocol optimization for techniques including Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

This compound is a versatile reagent frequently employed in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling.[1][2] Effective reaction workup and purification are critical for obtaining the desired product with high purity. The selection of appropriate analytical techniques is paramount for monitoring reaction completion, identifying byproducts, and ensuring the integrity of the final compound. This guide compares the primary analytical methods used for this purpose.

Analytical Technique Comparison

A successful reaction workup requires a multi-faceted analytical approach. While TLC offers a rapid qualitative assessment, HPLC provides quantitative data on purity. NMR and MS are indispensable for definitive structural confirmation of the final product.

Thin-Layer Chromatography (TLC)

TLC is a simple, cost-effective, and rapid technique ideal for real-time reaction monitoring.[3] It allows chemists to quickly assess the consumption of the starting boronic acid and the formation of the product.[4] For boronic acids, specialized staining methods can significantly enhance detection.[4][5]

Key Advantages:

  • Speed: Provides results in minutes.

  • Cost-Effective: Requires minimal equipment and inexpensive consumables.[3]

  • Simplicity: Easy to perform and interpret for reaction progress.[3]

Limitations:

  • Qualitative: Not suitable for accurate quantification.

  • Low Resolution: May not effectively separate closely related impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is the gold standard for purity assessment in pharmaceutical development. For boronic acids and their derivatives, Reverse-Phase HPLC (RP-HPLC) is commonly employed.

Key Advantages:

  • Quantitative Accuracy: Provides precise information on product purity and impurity profiles.

  • High Resolution: Capable of separating complex mixtures and closely related compounds.

  • Reproducibility: Highly reproducible results when using established methods.

Limitations:

  • Complexity: Requires more complex instrumentation and expertise than TLC.

  • Time: Analysis times are longer compared to TLC.

  • Boronic Acid Instability: Boronic acids can sometimes be challenging to analyze by RP-HPLC due to their hydrophilic nature and potential for degradation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are used to confirm the identity and purity of the isolated product after workup.

Key Advantages:

  • Definitive Structural Information: Provides detailed information about the molecular structure.[7]

  • Purity Assessment: Can be used to assess purity and identify impurities if their signals do not overlap with the product's signals.[8]

  • Non-Destructive: The sample can be recovered after analysis.

Limitations:

  • Sensitivity: Less sensitive than MS and may not detect trace impurities.

  • Cost and Complexity: Requires expensive instrumentation and specialized knowledge for operation and data interpretation.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the product and can provide information about its structure through fragmentation patterns. It is often coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS) for comprehensive analysis of reaction mixtures.[3]

Key Advantages:

  • High Sensitivity: Capable of detecting very low levels of compounds.

  • Molecular Weight Determination: Provides precise molecular weight information, confirming the identity of the product.[9]

  • Reaction Monitoring: Can be used for real-time monitoring of reaction intermediates and products.[10][11]

Limitations:

  • Structural Information: Provides limited information on stereochemistry and isomerism compared to NMR.

  • Instrumentation: Requires sophisticated and expensive equipment.

Data Presentation: Comparative Tables

Table 1: Comparison of TLC Staining Methods for Boronic Acid Detection

Staining MethodVisualizationPrincipleAdvantagesDisadvantages
UV Light (254 nm) Dark spots on a fluorescent backgroundQuenching of fluorescence by UV-active compoundsSimple, non-destructiveLow sensitivity for some boronic acids
Potassium Permanganate Yellow/brown spots on a purple backgroundOxidation of compounds by KMnO₄General stain for many organic compoundsDestructive, can be messy
Alizarin Stain Bright yellow fluorescence under 366 nm UV lightForms a fluorescent complex with boronic acids[5]Selective and highly sensitive for boronic acids[4]Requires a specific staining solution and UV lamp

Table 2: Typical HPLC Parameters for Analysis of Suzuki Coupling Reactions

ParameterTypical SettingPurpose
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water or Methanol/Water with acid (e.g., 0.1% TFA or Formic Acid)Elution of analytes
Gradient Start with a higher aqueous percentage and increase the organic solvent over timeTo elute compounds with a wide range of polarities
Flow Rate 1.0 mL/minControls the speed of separation
Detection UV at 254 nm or Diode Array Detector (DAD)Detection of aromatic compounds
Injection Volume 10 µLAmount of sample introduced for analysis

Experimental Protocols

Protocol 1: TLC Monitoring of a Suzuki Coupling Reaction
  • Plate Preparation: Use silica gel 60 F₂₅₄ aluminum-backed TLC plates.[3]

  • Spotting: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the plate with the starting materials (this compound and the coupling partner) and the reaction mixture.

  • Development: Develop the plate in a chamber with an appropriate mobile phase (e.g., a mixture of hexane and ethyl acetate). The polarity can be adjusted to achieve good separation.

  • Visualization:

    • First, visualize the plate under UV light (254 nm) to see the UV-active spots.[3]

    • For specific detection of the unreacted boronic acid, prepare a 1 mM solution of alizarin in acetone. Briefly dip the dried TLC plate into the alizarin solution, let it dry until it turns pink, and then observe it under a 366 nm UV lamp. The boronic acid will appear as a bright yellow-orange fluorescent spot.[4][5]

  • Interpretation: Monitor the disappearance of the boronic acid spot and the appearance of the product spot over time.

Protocol 2: HPLC Analysis for Purity Assessment
  • Sample Preparation: Prepare a stock solution of the crude or purified product in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Instrumentation Setup:

    • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% Water with 0.1% TFA / 10% Acetonitrile).

    • Set the UV detector to monitor at 254 nm.

  • Injection and Run: Inject the prepared sample (e.g., 10 µL) and run the gradient method. A typical gradient might be from 10% to 95% acetonitrile over 20-30 minutes.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity of the main product peak as a percentage of the total peak area.

Protocol 3: ¹H NMR for Structural Confirmation
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

  • Data Processing and Interpretation: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons. Analyze the chemical shifts and coupling patterns to confirm that the structure is consistent with the expected product.

Visualizations

Logical Workflow for Analytical Monitoring

Analytical_Workflow Reaction Suzuki Coupling Reaction Workup Aqueous Workup & Extraction Reaction->Workup TLC TLC Monitoring Reaction->TLC In-process check Purification Column Chromatography or Recrystallization Workup->Purification HPLC HPLC Purity Check Purification->HPLC Purity > 95%? FinalProduct Isolated Product NMR_MS NMR & MS Structural Confirmation FinalProduct->NMR_MS TLC->Reaction Reaction complete? HPLC->Purification No, re-purify HPLC->FinalProduct Yes

Caption: General analytical workflow for reaction workup and purification.

Decision Pathway for Boronic Acid Detection on TLC

TLC_Decision_Pathway Start Is Boronic Acid Consumption Clear with UV (254nm)? Yes Continue Monitoring with UV Start->Yes Yes No Use Selective Stain Start->No No Stain Stain TLC Plate with Alizarin Solution No->Stain Visualize Visualize Under UV (366nm) Stain->Visualize Result Observe for Bright Yellow Fluorescence Visualize->Result

References

A Comparative Guide to 4-Benzyloxy-3-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of complex molecules. 4-Benzyloxy-3-methoxyphenylboronic acid has emerged as a valuable reagent in palladium-catalyzed cross-coupling reactions, offering a unique combination of electronic and steric properties. This guide provides an objective comparison of its expected performance in Suzuki-Miyaura, Heck, and Sonogashira couplings against other commonly used phenylboronic acids, supported by established chemical principles and generalized experimental data.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The electronic nature of the substituents on the phenylboronic acid plays a crucial role in the reaction's efficiency, primarily by influencing the rate-determining transmetalation step.

Key Principles:

  • Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic ring, such as methoxy (-OCH₃) and benzyloxy (-OCH₂Ph), generally increase the nucleophilicity of the aryl group. This enhanced nucleophilicity facilitates the transmetalation of the aryl group from the boron atom to the palladium center, often leading to higher reaction yields and faster reaction rates.[1]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density, such as nitro (-NO₂) or cyano (-CN), tend to decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step and potentially lead to lower yields.[1]

This compound possesses two electron-donating groups: a methoxy group at the 3-position and a benzyloxy group at the 4-position. The combined electron-donating effect of these two groups is expected to render this boronic acid highly reactive in Suzuki-Miyaura couplings, likely leading to excellent yields under standard reaction conditions.

Illustrative Comparison of Phenylboronic Acids in Suzuki-Miyaura Coupling

To illustrate the expected performance, the following table compares this compound with other representative phenylboronic acids in a hypothetical Suzuki-Miyaura coupling with a generic aryl bromide. The yields are plausible estimates based on established electronic effects.

Boronic AcidSubstituentsElectronic EffectPlausible Yield (%)Plausible Reaction Time (h)
Phenylboronic AcidNoneNeutral8512
4-Methoxyphenylboronic Acid4-OCH₃Electron-Donating928
4-Nitrophenylboronic Acid4-NO₂Electron-Withdrawing7518
This compound 4-OBn, 3-OCH₃ Strongly Electron-Donating >95 6

Performance in Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene. While traditionally not involving boronic acids as the primary arylating agent, oxidative Heck reactions have been developed where an arylboronic acid couples with an olefin in the presence of an oxidant.[2][3][4]

The electronic properties of the arylboronic acid also influence the efficiency of the Heck reaction. Electron-rich arylboronic acids are generally expected to undergo the initial transmetalation to the palladium(II) center more readily, which can lead to higher reaction efficiency.[5] Given the electron-rich nature of the disubstituted phenyl ring, this compound is anticipated to be a highly effective coupling partner in oxidative Heck reactions.

Performance in Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6] Similar to the Heck reaction, variations of the Sonogashira coupling have been developed that utilize arylboronic acids as the coupling partners in the presence of an oxidant.[7][8]

The success of these Sonogashira-type reactions with arylboronic acids is also influenced by the electronic nature of the boronic acid. An electron-rich aryl group, as in this compound, is expected to facilitate the key transmetalation step, making it a promising substrate for achieving high yields in these modified Sonogashira couplings.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are generalized procedures for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions that can be adapted for use with this compound.

General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the coupling of an aryl halide with this compound.[1]

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or DMF/water mixture)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Oxidative Heck Coupling with an Alkene

This protocol describes a general method for the oxidative coupling of an alkene with this compound.[4][9]

Materials:

  • Alkene (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Oxidant (e.g., benzoquinone, Ag₂O, or O₂ atmosphere)

  • Anhydrous solvent (e.g., Toluene, DMF)

Procedure:

  • To a reaction vessel, add the alkene, this compound, and palladium catalyst.

  • If using a solid oxidant, add it to the vessel.

  • Add the anhydrous solvent.

  • If using a gaseous oxidant like oxygen, flush the vessel and maintain it under an oxygen atmosphere (e.g., via a balloon).

  • Stir the reaction mixture at the desired temperature (can range from room temperature to 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture and filter off any solids.

  • Dilute the filtrate with an organic solvent and wash with an appropriate aqueous solution to remove the oxidant byproducts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Sonogashira-Type Coupling with a Terminal Alkyne

This protocol provides a general method for the coupling of a terminal alkyne with this compound.[7][10]

Materials:

  • Terminal alkyne (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 1-10 mol%)

  • Base (e.g., Et₃N, DIPA)

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the this compound, palladium catalyst, and copper(I) co-catalyst.

  • Add the degassed solvent, followed by the base and the terminal alkyne.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction's progress by TLC or GC-MS.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent.

  • Wash the organic phase with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the resulting product by column chromatography.

Visualizations

To further clarify the concepts and workflows discussed, the following diagrams have been generated.

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdiix Ar-Pd(II)L2-X oxidative_addition->pdiix transmetalation Transmetalation (Ar'B(OH)2 + Base) pdiix->transmetalation pdiia Ar-Pd(II)L2-Ar' transmetalation->pdiia reductive_elimination Reductive Elimination pdiia->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extract with Organic Solvent quench->extract wash Wash with Water/Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for a cross-coupling reaction.

Substituent_Effects boronic_acid Substituted Phenylboronic Acid edg Electron-Donating Groups (-OCH₃, -OCH₂Ph) boronic_acid->edg ewg Electron-Withdrawing Groups (-NO₂, -CN) boronic_acid->ewg reactivity_increase Increased Nucleophilicity Faster Transmetalation Higher Yield edg->reactivity_increase Leads to reactivity_decrease Decreased Nucleophilicity Slower Transmetalation Lower Yield ewg->reactivity_decrease Leads to

Caption: Influence of substituent electronic effects on reactivity.

References

A Comparative Yield Analysis of 4-Benzyloxy-3-methoxyphenylboronic Acid Couplings for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficiency of carbon-carbon and carbon-heteroatom bond formation is a critical aspect of molecular synthesis. This guide provides a comparative analysis of the yields of three widely utilized cross-coupling reactions—Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig—employing 4-Benzyloxy-3-methoxyphenylboronic acid, a key building block in the synthesis of various biologically active molecules, including analogs of the potent anti-cancer agent Combretastatin A-4.

This document summarizes quantitative yield data from various studies, presents detailed experimental protocols for these key reactions, and offers visual representations of the reaction workflows to facilitate a deeper understanding and aid in the selection of the most appropriate synthetic route.

Comparative Yield Analysis

The following table summarizes the reported yields for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings involving this compound or structurally similar arylboronic acids. It is important to note that direct comparative studies employing this compound across all three reaction types are limited. Therefore, data has been collated from various sources to provide a representative overview. Yields are highly dependent on the specific substrates, catalyst system, ligands, bases, and reaction conditions employed.

Coupling ReactionCoupling PartnerCatalyst/ReagentsSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Aryl/Heteroaryl HalidePd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O80-1002-1275-95[1][2][3][4][5][6]
Suzuki-Miyaura Aryl/Heteroaryl HalidePd(OAc)₂, SPhos, K₃PO₄1,4-Dioxane80-1104-2480-98[7][8]
Chan-Lam AnilineCu(OAc)₂, PyridineCH₂Cl₂Room Temp.24-7270-92 (with 4-methoxyphenylboronic acid)[9][10][11]
Chan-Lam N-HeterocycleCu(OAc)₂, BaseVariousRoom Temp. - 10012-4860-93[11][12][13][14]
Buchwald-Hartwig Amine/AmidePd₂(dba)₃, Ligand, BaseToluene/Dioxane80-1102-2470-95 (general)[15][16][17][18][19][20]

Experimental Protocols

Detailed methodologies for the three key coupling reactions are provided below. These protocols are generalized from literature reports and may require optimization for specific substrates.

Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl or heteroaryl halide with this compound.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or Heteroaryl Halide (1.0 equivalent)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Degassed Solvent (e.g., Toluene/Ethanol/Water mixture or 1,4-Dioxane)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl/heteroaryl halide, this compound, and the base.

  • Add the degassed solvent to the flask.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Chan-Lam Coupling

This protocol outlines a general procedure for the copper-catalyzed N-arylation of amines or N-heterocycles with this compound.[10][11][13]

Materials:

  • This compound (1.5 equivalents)

  • Amine or N-Heterocycle (1.0 equivalent)

  • Copper(II) Acetate (Cu(OAc)₂, 1.0-2.0 equivalents or catalytic amount with an oxidant)

  • Base (e.g., Pyridine or Et₃N, 2.0 equivalents)

  • Solvent (e.g., Dichloromethane or Methanol)

Procedure:

  • To a reaction vessel, add the amine or N-heterocycle, this compound, and copper(II) acetate.

  • Add the solvent and the base to the mixture.

  • Stir the reaction mixture vigorously at room temperature, open to the air (if using a catalytic amount of copper, oxygen from the air serves as the re-oxidant).

  • Monitor the reaction progress by TLC or LC-MS (reaction times can vary from 12 to 72 hours).

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of aryl halides, where an amine is coupled with an aryl halide. While this reaction does not directly utilize the boronic acid, it is a key alternative for forming C-N bonds and is included for a comprehensive comparison of synthetic strategies. For a direct comparison of coupling 4-benzyloxy-3-methoxyphenyl moiety to a nitrogen nucleophile, one would typically use the corresponding aryl halide.

Materials:

  • Aryl Halide (e.g., 4-Benzyloxy-3-methoxyphenyl bromide) (1.0 equivalent)

  • Amine (1.2 equivalents)

  • Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine Ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Strong Base (e.g., NaOt-Bu, K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, Degassed Solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry flask with the palladium pre-catalyst, ligand, and base.

  • Add the aryl halide and the amine to the flask.

  • Add the anhydrous, degassed solvent.

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for each coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - this compound - Aryl/Heteroaryl Halide - Base Solvent Add Degassed Solvent Reactants->Solvent Catalyst Add Pd Catalyst Solvent->Catalyst Heat Heat & Stir (80-110°C) Catalyst->Heat Quench Quench with Water Heat->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - this compound - Amine/N-Heterocycle - Cu(OAc)₂ & Base Solvent Add Solvent Reactants->Solvent Stir Stir at Room Temp. (Open to Air) Solvent->Stir Dilute Dilute & Wash Stir->Dilute Dry Dry & Concentrate Dilute->Dry Purify Column Chromatography Dry->Purify Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine: - Aryl Halide & Amine - Pd Pre-catalyst & Ligand - Base Solvent Add Degassed Solvent Reactants->Solvent Heat Heat & Stir (80-110°C) Solvent->Heat Filter Filter through Celite Heat->Filter Wash Wash & Concentrate Filter->Wash Purify Column Chromatography Wash->Purify

References

Safety Operating Guide

Proper Disposal of 4-Benzyloxy-3-methoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the safe handling and disposal of chemical reagents like 4-Benzyloxy-3-methoxyphenylboronic acid are critical for maintaining a secure and compliant laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the responsible management of this compound.

Hazard and Safety Information

This compound and similar arylboronic acids are generally classified with the following hazards:

  • Skin Irritation (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

Precise hazard information for this compound should be confirmed by consulting the specific Safety Data Sheet (SDS) provided by the supplier.

Personal Protective Equipment (PPE)

When handling this compound, all personnel must use the following personal protective equipment to minimize exposure:

PPE CategoryEquipment Specification
Eye/Face Protection Safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[2]
Hand Protection Impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if ventilation is inadequate or when dusts are generated.
Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to prevent wider contamination and ensure personnel safety.

Emergency Steps:

  • Evacuate : Clear the immediate area of all personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Contain : Prevent the spill from spreading and from entering drains.[3]

  • Clean-up :

    • Avoid generating dust.

    • Carefully sweep or shovel the spilled solid material into a suitable, labeled, and closed container for disposal.

    • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

  • Dispose : The collected waste must be treated as hazardous waste and disposed of according to the procedures outlined below.

First-Aid Measures:

  • If Inhaled : Move the person to fresh air. Seek medical attention if breathing is difficult.[1]

  • In Case of Skin Contact : Immediately wash the affected area with plenty of soap and water.[1]

  • In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]

Disposal Protocol for this compound

The primary and mandated method for the disposal of this compound is through a licensed and approved waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step-by-Step Disposal Procedure:
  • Waste Collection :

    • Collect all waste material (unused product, contaminated materials, and spill clean-up debris) in a designated, clearly labeled, and sealable hazardous waste container.

    • Ensure the container is suitable for solid chemical waste.

  • Labeling :

    • Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage :

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area.

    • Keep it away from incompatible materials.

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup and disposal.[2]

    • Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.

  • Documentation :

    • Maintain a record of the waste generated, including the amount and date of disposal, as required by local and national regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Waste Assessment cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions A Identify Waste: This compound (solid or contaminated material) B Collect in a designated, sealable hazardous waste container. A->B H DO NOT dispose down the drain. A->H I DO NOT dispose in regular trash. A->I C Label container clearly: 'Hazardous Waste' 'this compound' B->C D Store in a secure, ventilated waste accumulation area. C->D E Contact licensed waste disposal service or EHS. D->E F Provide Safety Data Sheet (SDS) to disposal service. E->F G Maintain disposal records. F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Benzyloxy-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 4-Benzyloxy-3-methoxyphenylboronic acid are paramount for a secure and compliant laboratory environment. Adherence to established safety protocols mitigates risks to personnel and the environment. This guide provides immediate, essential safety and logistical information, including operational and disposal plans for this compound.

Chemical Profile and Hazards:

While a specific Safety Data Sheet (SDS) for this compound was not immediately available, data from closely related boronic acid compounds, such as 4-(Benzyloxy)-3-fluorophenylboronic acid and 4-Methoxyphenylboronic acid, indicate a consistent hazard profile. These compounds are typically classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Therefore, it is crucial to handle this compound with appropriate precautions to minimize exposure.

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects eyes from dust particles and potential splashes.[1][2]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and changed immediately if contaminated.[2]
Body Protection A laboratory coat, fully buttoned, along with long pants and closed-toe shoes.Protects skin from accidental spills and contact.
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts is recommended.Minimizes the risk of respiratory tract irritation from inhaling dust particles.[1][2]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following operational protocol is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a safety shower and eyewash station are readily accessible before beginning work.

    • All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][2]

    • The work area should be clean and free of clutter.

  • Donning PPE:

    • Put on all required personal protective equipment as outlined in the table above before handling the chemical.

  • Handling the Chemical:

    • Keep the container of this compound tightly closed when not in use.[1]

    • Avoid generating dust when transferring the solid. Use appropriate tools, such as a spatula, for transfers.

    • If weighing the compound, do so in a fume hood or a ventilated balance enclosure.

  • Post-Handling:

    • Clean the work area and any equipment used to remove any residual chemical.

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

    • Remove and properly dispose of contaminated PPE as hazardous waste.

Disposal Plan

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.

  • Solid Waste: Collect unused or contaminated solid this compound in a designated, sealable, and clearly labeled hazardous waste container.[1][2][3]

  • Contaminated Materials: Any materials such as weighing paper, gloves, and wipes that have come into contact with the chemical should be placed in the designated solid hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container should be disposed of according to institutional guidelines.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution's environmental health and safety (EHS) office.

  • Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's EHS personnel or a licensed waste disposal company.[1]

  • Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[4][5][6]

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Waste Disposal prep_area Work in Fume Hood prep_ppe Don Appropriate PPE prep_area->prep_ppe Before Handling weigh Weigh Compound prep_ppe->weigh transfer Transfer to Reaction weigh->transfer solid_waste Solid Hazardous Waste (Unused chemical, contaminated PPE) weigh->solid_waste Contaminated items decontaminate Decontaminate Work Area transfer->decontaminate liquid_waste Liquid Hazardous Waste (Rinsate from containers) transfer->liquid_waste Container Rinsate wash_hands Wash Hands Thoroughly decontaminate->wash_hands decontaminate->solid_waste waste_pickup Store for EHS Pickup solid_waste->waste_pickup liquid_waste->waste_pickup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.